molecular formula C29H39NO8 B11828484 FmocNH-PEG4-t-butyl acetate

FmocNH-PEG4-t-butyl acetate

货号: B11828484
分子量: 529.6 g/mol
InChI 键: LUFOHZGUDWQNKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

FmocNH-PEG4-t-butyl acetate is a useful research compound. Its molecular formula is C29H39NO8 and its molecular weight is 529.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H39NO8

分子量

529.6 g/mol

IUPAC 名称

tert-butyl 2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C29H39NO8/c1-29(2,3)38-27(31)21-36-19-18-35-17-16-34-15-14-33-13-12-30-28(32)37-20-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-11,26H,12-21H2,1-3H3,(H,30,32)

InChI 键

LUFOHZGUDWQNKB-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

产品来源

United States

Foundational & Exploratory

Fmoc-NH-PEG4-t-butyl Acetate: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Versatile PEG Linker for Proteolysis-Targeting Chimeras (PROTACs)

Introduction

Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a heterobifunctional linker molecule widely employed in the field of targeted protein degradation. Specifically, it serves as a crucial building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a detailed structural analysis of Fmoc-NH-PEG4-t-butyl acetate, its physicochemical properties, and its application in the synthesis of PROTACs. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Structural and Physicochemical Properties

Fmoc-NH-PEG4-t-butyl acetate is comprised of three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetraethylene glycol (PEG4) spacer, and a t-butyl acetate ester. The Fmoc group provides a temporary protective moiety for the primary amine, which can be selectively removed under basic conditions. The hydrophilic PEG4 spacer enhances the solubility of the resulting PROTAC molecule in aqueous environments, a critical factor for its biological activity and pharmacokinetic profile. The t-butyl ester protects a terminal carboxylic acid, which can be deprotected under acidic conditions to allow for further chemical modifications.

PropertyValueSource
Molecular Formula C₂₉H₃₉NO₈--INVALID-LINK--
Molecular Weight 529.62 g/mol --INVALID-LINK--
CAS Number 894427-95-3--INVALID-LINK--
Appearance White to off-white solid or colorless oilCommercial Supplier Data
Solubility Soluble in DMSO, DMF, and chlorinated solventsCommercial Supplier Data
Storage Store at -20°C for long-term stabilityCommercial Supplier Data

Experimental Protocols

The following protocols are representative examples of how Fmoc-NH-PEG4-t-butyl acetate is utilized in the synthesis of a PROTAC. These protocols are based on standard chemical transformations and may require optimization for specific target molecules.

Protocol 1: Fmoc Deprotection

This procedure describes the removal of the Fmoc protecting group to expose the primary amine for subsequent coupling reactions.

Materials:

  • Fmoc-NH-PEG4-t-butyl acetate

  • 20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve Fmoc-NH-PEG4-t-butyl acetate in a suitable volume of 20% piperidine in DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the piperidine and DMF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine-PEG4-t-butyl acetate.

Protocol 2: Tert-butyl Ester Deprotection

This procedure outlines the removal of the t-butyl ester to reveal the carboxylic acid.

Materials:

  • Amine-PEG4-t-butyl acetate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Dissolve the amine-PEG4-t-butyl acetate in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DCM and TFA under reduced pressure to yield the deprotected carboxylic acid.

Protocol 3: PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of the deprotected linker with a target protein ligand and an E3 ligase ligand.

Materials:

  • Deprotected linker with a free amine or carboxylic acid

  • Target protein ligand with a carboxylic acid or amine functionality

  • E3 ligase ligand with a carboxylic acid or amine functionality

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • Step A: Coupling of the first ligand. Dissolve the deprotected linker and the first ligand (either target protein or E3 ligase ligand) in anhydrous DMF.

  • Add the coupling agents and the base to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Step B: Deprotection of the second terminus. Perform the appropriate deprotection reaction (Fmoc or t-butyl ester removal) as described in Protocol 1 or 2.

  • Step C: Coupling of the second ligand. Dissolve the intermediate from Step B and the second ligand in anhydrous DMF.

  • Add the coupling agents and the base.

  • Stir the reaction at room temperature until completion.

  • Purify the final PROTAC molecule by preparative HPLC.

PROTAC Mechanism of Action

The primary application of Fmoc-NH-PEG4-t-butyl acetate is in the construction of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited TernaryComplex->PROTAC Recycled UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Analytical Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.3-7.8 ppm), the PEG4 spacer (multiple overlapping signals between 3.5-3.7 ppm), the t-butyl group (a singlet at approximately 1.4 ppm), and the methylene (B1212753) groups adjacent to the amide and ester functionalities.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyls of the carbamate (B1207046) and ester, the aromatic carbons of the Fmoc group, the carbons of the PEG spacer, and the quaternary and methyl carbons of the t-butyl group.

  • Mass Spectrometry: The expected mass for the protonated molecule [M+H]⁺ is approximately 530.27 g/mol .

Safety and Handling

Fmoc-NH-PEG4-t-butyl acetate should be handled in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-NH-PEG4-t-butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-NH-PEG4-t-butyl acetate (B1210297), a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details a plausible synthetic route, purification protocols, and methods for characterization. The information is intended to provide researchers, scientists, and drug development professionals with the necessary details to produce this linker with high purity.

Introduction

Fmoc-NH-PEG4-t-butyl acetate is a key building block in modern drug development. It comprises three essential components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a t-butyl acetate group. The Fmoc group provides a stable protecting group for the terminal amine, which can be readily removed under mild basic conditions. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The t-butyl ester protects a carboxylic acid, which can be deprotected under acidic conditions to provide a reactive handle for conjugation to a target-directing moiety. This trifunctional nature makes Fmoc-NH-PEG4-t-butyl acetate a versatile tool for the construction of complex bioconjugates.

Synthesis of Fmoc-NH-PEG4-t-butyl Acetate

The synthesis of Fmoc-NH-PEG4-t-butyl acetate can be efficiently achieved in a single step from the commercially available precursor, tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate. The synthesis involves the protection of the primary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-chloride (Fmoc-Cl).

Diagram 1: Synthesis Pathway

Synthesis_Pathway H2N-PEG4-t-butyl acetate H2N-PEG4-t-butyl acetate tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate Fmoc-NH-PEG4-t-butyl acetate Fmoc-NH-PEG4-t-butyl acetate Final Product H2N-PEG4-t-butyl acetate->Fmoc-NH-PEG4-t-butyl acetate 1. Reaction Fmoc-Cl Fmoc-Cl 9-Fluorenylmethyl chloroformate Fmoc-Cl->Fmoc-NH-PEG4-t-butyl acetate Base Base e.g., NaHCO3 Base->Fmoc-NH-PEG4-t-butyl acetate Solvent Solvent e.g., Dichloromethane (B109758) Solvent->Fmoc-NH-PEG4-t-butyl acetate

Caption: Reaction scheme for the synthesis of Fmoc-NH-PEG4-t-butyl acetate.

Experimental Protocol

This protocol is based on general procedures for the Fmoc protection of primary amines.

Materials:

  • tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel (for column chromatography)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution.

  • Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude Fmoc-NH-PEG4-t-butyl acetate is typically purified by column chromatography on silica gel.

Diagram 2: Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography (Silica Gel) Crude Product->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis of Fractions Fraction Collection->TLC Analysis Pooling & Evaporation Pooling of Pure Fractions & Solvent Evaporation TLC Analysis->Pooling & Evaporation Pure Product Pure Fmoc-NH-PEG4- t-butyl acetate Pooling & Evaporation->Pure Product

Caption: General workflow for the purification of Fmoc-NH-PEG4-t-butyl acetate.

Column Chromatography Protocol

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase composition.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the mobile phase gradient.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Fmoc-NH-PEG4-t-butyl acetate as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized Fmoc-NH-PEG4-t-butyl acetate should be confirmed by analytical techniques such as ¹H NMR and LCMS.

Table 1: Physicochemical and Analytical Data

PropertyValue
Molecular Formula C₂₉H₃₉NO₈
Molecular Weight 529.62 g/mol
Appearance Colorless to pale yellow oil
Purity (Typical) ≥95% (by ¹H NMR and LCMS)
Storage Conditions -20°C, under inert atmosphere
¹H NMR Spectroscopy

The ¹H NMR spectrum should be consistent with the structure of Fmoc-NH-PEG4-t-butyl acetate. Expected chemical shifts (δ) in CDCl₃:

  • Fmoc group: Aromatic protons will appear in the range of 7.2-7.8 ppm. The CH and CH₂ protons of the fluorenyl group will be around 4.2-4.5 ppm.

  • PEG4 spacer: The methylene (B1212753) protons of the PEG chain will be observed as a complex multiplet in the region of 3.5-3.7 ppm.

  • t-butyl group: A sharp singlet for the nine equivalent protons will be present at approximately 1.4-1.5 ppm.

  • Acetate CH₂: A singlet for the two protons adjacent to the ester will be around 4.0 ppm.

  • NH proton: A broad signal corresponding to the carbamate (B1207046) proton.

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS analysis is used to confirm the molecular weight and assess the purity of the final product. The expected [M+H]⁺ ion for C₂₉H₃₉NO₈ is m/z 530.27.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis and purification of Fmoc-NH-PEG4-t-butyl acetate. By following the detailed protocols, researchers can produce this important linker with high purity, enabling its use in the development of next-generation therapeutics such as PROTACs and ADCs. The provided characterization data serves as a benchmark for ensuring the quality of the synthesized compound.

An In-Depth Technical Guide to the Mechanism and Application of Fmoc-NH-PEG4-t-butyl Acetate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-NH-PEG4-t-butyl acetate (B1210297), a bifunctional linker increasingly utilized in Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanism of action of its constituent parts, present data on the effects of PEGylation, provide detailed experimental protocols, and visualize the synthetic workflow. This document is intended to serve as a valuable resource for professionals engaged in peptide synthesis, drug discovery, and bioconjugation chemistry.

Core Concepts: Deconstructing Fmoc-NH-PEG4-t-butyl Acetate

Fmoc-NH-PEG4-t-butyl acetate is a heterobifunctional linker designed for seamless integration into the Fmoc/tBu SPPS strategy. It incorporates three key chemical moieties, each with a distinct and crucial role:

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the N-terminal amine. Its primary function is to prevent self-polymerization of the linker and to ensure controlled, stepwise addition of amino acids.[1][2] The Fmoc group is stable under the acidic conditions used for final cleavage but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[3]

  • PEG4 (Tetraethylene Glycol) Spacer: This hydrophilic polyethylene (B3416737) glycol chain serves as a flexible spacer arm. The inclusion of a PEG linker offers several significant advantages in peptide synthesis and for the final conjugate:

    • Improved Solubility: PEGylation can dramatically enhance the solubility of hydrophobic peptides, which often pose challenges during synthesis and purification.[1][4]

    • Reduced Aggregation: The flexible PEG chain can disrupt inter-chain hydrogen bonding, mitigating on-resin aggregation, a common problem in the synthesis of long or difficult peptide sequences.[5]

    • Enhanced Bioavailability: In therapeutic applications, PEGylation is a well-established method to increase the hydrodynamic radius of a peptide, reducing renal clearance and protecting it from proteolytic degradation, thereby extending its in-vivo half-life.[4]

    • Steric Optimization: It provides a defined physical distance between the peptide and another conjugated molecule (e.g., a small molecule drug, a protein, or a surface), which can be critical for maintaining biological activity.

  • t-butyl Acetate Group: This component provides a carboxylic acid functionality protected as a t-butyl (tert-butyl) ester. The t-butyl group is an acid-labile protecting group, meaning it is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA).[6] This orthogonality is the cornerstone of the Fmoc/tBu SPPS strategy.[6] Once deprotected, the resulting carboxylic acid can be used for conjugation to other molecules.

The "acetate" designation typically refers to the -CH2-COO- moiety, providing a short, stable linkage to the t-butyl ester.

Mechanism of Action in the SPPS Workflow

The utility of Fmoc-NH-PEG4-t-butyl acetate is realized through its sequential and orthogonal deprotection within the standard Fmoc-SPPS workflow. The process can be conceptualized for two primary applications: N-terminal modification of a peptide or as a linker attached to a resin.

Application 1: N-terminal Peptide Modification

In this scenario, the peptide is first synthesized on a suitable resin. The final N-terminal Fmoc group is removed, and the Fmoc-NH-PEG4-t-butyl acetate linker is coupled to the free amine of the peptide chain using standard peptide coupling reagents.

Application 2: Linker for C-terminal Modification

Here, the linker is first attached to a resin, and the peptide is synthesized from the linker's N-terminus.

The general workflow is as follows:

  • Fmoc Deprotection: The synthesis cycle begins with the removal of the Fmoc group from the resin-bound linker or the growing peptide chain. This is achieved by treating the resin with a 20-40% solution of piperidine in DMF. The reaction proceeds via a β-elimination mechanism, releasing the free amine and generating a dibenzofulvene-piperidine adduct, which can be monitored by UV spectroscopy to track reaction completion.[3]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU, or COMU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[7] This activated species rapidly reacts with the free amine on the resin, forming a stable peptide bond. The resin is then thoroughly washed to remove excess reagents and byproducts.

  • Iteration: Steps 1 and 2 are repeated for each amino acid in the desired sequence, elongating the peptide chain from the PEG linker's N-terminus.

  • Final Cleavage and t-Butyl Deprotection: Once the peptide sequence is complete, the resin is treated with a strong acid, typically 95% trifluoroacetic acid (TFA). This single step accomplishes three things simultaneously:

    • It cleaves the t-butyl ester on the PEG linker, revealing the terminal carboxylic acid.

    • It removes all acid-labile side-chain protecting groups (such as Boc, tBu, and Trt) from the amino acid residues.

    • It cleaves the fully deprotected peptide-PEG conjugate from the solid support resin.

The released t-butyl cation is a reactive electrophile that can cause side reactions, particularly the alkylation of sensitive residues like Tryptophan and Methionine. To prevent this, a "scavenger cocktail" containing reagents like water, triisopropylsilane (B1312306) (TIS), and/or 1,2-ethanedithiol (B43112) (EDT) is included in the TFA cleavage mixture to trap these cations.[6]

Data Presentation: The Impact of PEGylation on Peptide Synthesis

Table 1: Summary of Yield, Purity, and Solubility of Synthesized Peptides (PEGylated vs. Non-PEGylated)

Peptide SequenceModificationCrude Yield (%)¹Crude Purity (%)Overall Yield (%)²Recovery (%)³Solubility
MSLN 8-mer None75604567Poor
MSLN 8-mer Fmoc-PEG2380705680Good
MSLN 15-mer None655032.555Very Poor
MSLN 15-mer Fmoc-PEG23786550.775Good
MSLN 38-mer None40301240Insoluble
MSLN 38-mer Fmoc-PEG23655535.870Good

¹Data adapted from a study on PEGylating mesothelin epitopes, where a longer Fmoc-PEG23 propionic acid was used. The trends are representative of the general effects of N-terminal PEGylation.[1] ²Overall Yield = (Crude Yield × Crude Purity) / 100 ³Recovery = (Purified mmol × Purity) / (Crude mmol × Crude Purity) × 100

These data clearly illustrate that for peptides of increasing length and hydrophobicity, N-terminal PEGylation leads to a marked improvement in all key metrics of synthesis success.

Experimental Protocols

The following are detailed, representative protocols for the incorporation and use of an Fmoc-NH-PEG-t-butyl ester linker in manual SPPS.

Protocol 1: Coupling of Linker to an Amino-Functionalized Resin

Objective: To attach the Fmoc-NH-PEG4-t-butyl acetate linker to a starting resin (e.g., Rink Amide AM resin).

Materials:

  • Rink Amide AM resin (or other suitable amino-functionalized resin)

  • Fmoc-NH-PEG4-t-butyl acetate (or similar protected PEG linker) (3 eq.)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a frit

Methodology:

  • Resin Swelling: Place the resin in the synthesis vessel. Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.

  • Solvent Wash: Drain the DMF and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-NH-PEG4-t-butyl acetate and HBTU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Drain the DMF from the resin and add the activated coupling solution. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: To check for completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally MeOH (2x) before drying under vacuum.

Protocol 2: Standard SPPS Cycle for Peptide Elongation

Objective: To perform one cycle of amino acid addition to the resin-bound linker.

Materials:

  • Peptide-resin from the previous step

  • 20% Piperidine in DMF (v/v)

  • Fmoc-protected amino acid (3 eq.)

  • HBTU (3 eq.)

  • DIPEA (6 eq.)

  • DMF, DCM

Methodology:

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Prepare the coupling solution as described in Protocol 1, Step 3, using the desired Fmoc-amino acid.

    • Add the activated solution to the deprotected resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm reaction completion. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Final Cleavage and Deprotection

Objective: To cleave the peptide-PEG conjugate from the resin and remove all acid-labile protecting groups, including the t-butyl ester.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Methodology:

  • Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Incubation: Stopper the vessel and gently agitate at room temperature for 2-4 hours. The presence of Trityl-protected residues may cause the solution to turn yellow or orange, which is normal.

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and add it to the filtrate.

  • Precipitation:

    • Add the TFA solution dropwise to a larger volume of cold diethyl ether (e.g., 40 mL ether for 2 mL of TFA solution). A white precipitate (the crude peptide) should form.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the pellet with cold ether 2-3 more times to remove residual scavengers and organic byproducts.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: The crude peptide can now be dissolved in a suitable solvent (e.g., water/acetonitrile) for analysis by HPLC and Mass Spectrometry, followed by purification via preparative HPLC.

Mandatory Visualizations

SPPS Workflow Diagram

SPPS_Workflow cluster_prep Linker Coupling cluster_cycle SPPS Elongation Cycle (Repeat n times) cluster_cleavage Final Cleavage & Deprotection Resin Amino-Resin CoupledResin Fmoc-PEG-Resin Resin->CoupledResin HBTU/DIPEA Linker Fmoc-NH-PEG4-tBu-ester Linker->CoupledResin Deprotection Fmoc Deprotection (20% Piperidine/DMF) CoupledResin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Washing2->Deprotection Next Cycle Cleavage TFA / TIS / H2O Washing2->Cleavage Precipitation Precipitate (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification FinalPeptide Purified Peptide-PEG-COOH Purification->FinalPeptide

Caption: Workflow for SPPS using a PEG linker.

Chemical Pathway Diagram

Chemical_Pathway cluster_Fmoc Fmoc Deprotection (Base Labile) cluster_tBu t-Butyl Ester Cleavage (Acid Labile) cluster_Resin Resin Cleavage (Acid Labile) Fmoc_Peptide Fmoc-NH-Peptide-Resin Free_Amine H2N-Peptide-Resin Fmoc_Peptide->Free_Amine  20% Piperidine / DMF Attached_Peptide H2N-Peptide-Linker-Resin Peptide_Ester Peptide-PEG-COOtBu Peptide_Acid Peptide-PEG-COOH Peptide_Ester->Peptide_Acid  95% TFA / Scavengers Free_Peptide H2N-Peptide-Linker Attached_Peptide->Free_Peptide  95% TFA / Scavengers

Caption: Orthogonal deprotection and cleavage pathways.

References

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-NH-PEG4-t-butyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility properties of Fmoc-NH-PEG4-t-butyl acetate (B1210297), a heterobifunctional PEGylated linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules. Understanding the solubility of this linker is critical for its effective handling, reaction optimization, and purification.

Fmoc-NH-PEG4-t-butyl acetate is comprised of three key structural components that collectively determine its solubility profile: a bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group; a flexible, hydrophilic tetraethylene glycol (PEG4) spacer; and a non-polar t-butyl acetate moiety. The interplay of these groups dictates the compound's solubility in a range of organic solvents.

Inferred Solubility Profile

While precise quantitative solubility data for Fmoc-NH-PEG4-t-butyl acetate is not extensively documented in publicly available literature, an inferred solubility profile can be constructed based on the known properties of its constituent parts and related molecules. The hydrophilic PEG4 chain is known to enhance solubility in aqueous and polar organic solvents[1]. Conversely, the large, aromatic Fmoc group and the t-butyl ester are hydrophobic, contributing to solubility in less polar organic media.

The following table summarizes the estimated solubility of Fmoc-NH-PEG4-t-butyl acetate in a variety of common organic solvents. These estimations are intended to serve as a practical guideline for experimental work.

Solvent CategorySolventMnemonicPolarity IndexEstimated Solubility ClassificationEstimated Solubility Range (mg/mL)
Polar Aprotic Dimethyl SulfoxideDMSO7.2Very Soluble> 100
DimethylformamideDMF6.4Very Soluble> 100
N-Methyl-2-pyrrolidoneNMP6.5Very Soluble> 100
AcetonitrileACN5.8Soluble10 - 50
Acetone-5.1Soluble10 - 50
Chlorinated DichloromethaneDCM3.1Very Soluble> 100
Chloroform-4.1Very Soluble> 100
Ethers TetrahydrofuranTHF4.0Soluble10 - 50
1,4-Dioxane-4.8Soluble10 - 50
Diethyl Ether-2.8Sparingly Soluble1 - 10
Alcohols MethanolMeOH5.1Soluble10 - 50
EthanolEtOH4.3Soluble10 - 50
IsopropanolIPA3.9Sparingly Soluble1 - 10
Hydrocarbons Toluene-2.4Sparingly Soluble1 - 10
Hexanes-0.1Insoluble< 1
Aqueous WaterH₂O10.2Insoluble< 1

Experimental Protocol for Solubility Determination

To obtain precise solubility data for Fmoc-NH-PEG4-t-butyl acetate in specific organic solvents, the following gravimetric method is recommended.

Materials and Equipment:
  • Fmoc-NH-PEG4-t-butyl acetate

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum desiccator

Procedure:
  • Sample Preparation: Accurately weigh a small amount of Fmoc-NH-PEG4-t-butyl acetate (e.g., 10 mg) and transfer it into a pre-weighed vial. Record the exact mass of the compound.

  • Solvent Addition: Add a known volume of the selected organic solvent (e.g., 0.1 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Observation: After the equilibration period, visually inspect the vial for any undissolved solid. If the solid has completely dissolved, add more of the compound and repeat the equilibration step. If undissolved solid remains, proceed to the next step.

  • Separation of Saturated Solution: Centrifuge the vial at a moderate speed to pellet the undissolved solid.

  • Aliquoting and Evaporation: Carefully withdraw a known volume of the clear supernatant (the saturated solution) and transfer it to a pre-weighed, clean, and dry vial. Record the exact volume transferred. Evaporate the solvent from the aliquot under a stream of nitrogen or in a drying oven at a temperature below the compound's decomposition point.

  • Mass Determination: Once the solvent has been completely removed, place the vial in a vacuum desiccator to remove any residual solvent. Weigh the vial containing the dried solute.

  • Calculation of Solubility: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Mass of dried solute (mg)) / (Volume of aliquot (mL))

Visualizations

Structural Contributions to Solubility

The solubility of Fmoc-NH-PEG4-t-butyl acetate is a composite of the properties of its distinct structural motifs. The following diagram illustrates the contribution of each component to the overall solubility profile.

G Structural Contributions to Solubility of Fmoc-NH-PEG4-t-butyl Acetate cluster_molecule Fmoc-NH-PEG4-t-butyl acetate cluster_properties Solubility Characteristics Molecule Fmoc Group PEG4 Linker t-Butyl Acetate Properties Hydrophobic Character Hydrophilic Character Molecule:fmoc->Properties:hydrophobic Increases solubility in non-polar solvents Molecule:tbu->Properties:hydrophobic Molecule:peg->Properties:hydrophilic Increases solubility in polar solvents

Caption: Structural components and their influence on solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of Fmoc-NH-PEG4-t-butyl acetate.

G Experimental Workflow for Solubility Determination start Start weigh_compound Weigh Fmoc-NH-PEG4-t-butyl acetate start->weigh_compound add_solvent Add known volume of solvent weigh_compound->add_solvent equilibrate Equilibrate at constant temperature (24-48h with agitation) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge aliquot Transfer known volume of supernatant centrifuge->aliquot evaporate Evaporate solvent aliquot->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calculate Calculate solubility (mg/mL) weigh_solute->calculate end End calculate->end

Caption: Step-by-step workflow for solubility measurement.

References

A Technical Guide to Fmoc-NH-PEG4-t-butyl Acetate: The Strategic Role of the PEG4 Spacer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, peptide synthesis, and drug development. Its structure is defined by three key functional components: a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on a primary amine, a discrete polyethylene (B3416737) glycol (PEG) chain with four repeating units (PEG4), and an acid-labile tert-butyl (t-butyl) ester. This arrangement provides orthogonal protecting groups at either end of a flexible, hydrophilic spacer, making it an invaluable tool for the sequential and controlled conjugation of different molecular entities.

This guide focuses on the pivotal role of the central PEG4 spacer, detailing its impact on the physicochemical properties, biological behavior, and overall utility of the conjugates it helps create. It also provides key quantitative data and experimental protocols for the effective use of this linker. This molecule is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the linker's characteristics are critical for therapeutic efficacy.[1][2][3][4][5][6]

The Core Function: The PEG4 Spacer

The polyethylene glycol chain is not merely a passive connector; it is a functional component that imparts several strategic advantages to the final conjugate molecule.[4][7][8]

  • Enhanced Hydrophilicity and Solubility : One of the most significant contributions of the PEG4 spacer is the enhancement of aqueous solubility.[3][7][9][10][11] Many therapeutic agents, protein ligands, or complex organic molecules are inherently hydrophobic. By incorporating a flexible, polar PEG4 chain, the overall polarity of the resulting conjugate is increased, which can prevent aggregation and improve its solubility in biological media.[7] This is crucial for administration, bioavailability, and predictable in-vivo behavior.

  • Pharmacokinetic Modulation : PEGylation, the process of conjugating PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic profile of therapeutic agents. Even a short PEG4 linker can contribute to this effect by increasing the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong circulation time in the bloodstream.[4][10]

  • Optimal Spatial Orientation and Flexibility : The PEG4 spacer provides a flexible, defined-length bridge between two conjugated molecules. This flexibility is critical in applications like PROTACs, where the linker must orient a target protein and an E3 ligase into a productive ternary complex for ubiquitination and subsequent degradation.[1][][13] The low rotational barrier of the ether linkages in the PEG chain allows the terminal ends to adopt numerous low-energy conformations, which can be entropically favorable for binding events.[]

  • Biocompatibility and Reduced Immunogenicity : PEG is known for its biocompatibility and non-immunogenic nature.[4][10] Its inclusion in a conjugate can help shield the molecule from recognition by the immune system, reducing the potential for an adverse immune response.[8]

Physicochemical and Quantitative Data

The precise and consistent properties of monodisperse PEG linkers like Fmoc-NH-PEG4-t-butyl acetate are essential for reproducible synthesis and predictable performance.

PropertyValueSource
Chemical Formula C₂₉H₃₉NO₈[2]
Molecular Weight (MW) 529.62 g/mol [2]
CAS Number 894427-95-3[2]
Spacer Arm Length ~17.7 Å (estimated)N/A
Purity Typically ≥95%[14]
Appearance White to off-white solidN/A

Note: Spacer arm length is an estimation based on the extended conformation of the PEG4 chain and terminal functional groups.

Molecular Structure and Synthetic Logic

The utility of Fmoc-NH-PEG4-t-butyl acetate stems from its three distinct chemical domains, which allow for a controlled, stepwise synthesis.

cluster_0 Fmoc-NH-PEG4-t-butyl acetate Fmoc Fmoc Group (Base-Labile) Amine Amine Fmoc->Amine Protects PEG4 PEG4 Spacer (Hydrophilic & Flexible) Amine->PEG4 Connects to Acetate Acetate Linkage PEG4->Acetate Connects to tButyl t-Butyl Ester (Acid-Labile) Acetate->tButyl Protects

Caption: Logical components of the Fmoc-NH-PEG4-t-butyl acetate linker.

Experimental Protocols

The orthogonal nature of the Fmoc and t-butyl protecting groups is central to the linker's application. The following are generalized protocols for their selective removal.

Protocol: Fmoc Group Deprotection

This procedure exposes the primary amine for subsequent conjugation.

  • Resin Swelling (for Solid-Phase Synthesis): If the linker is attached to a solid support, swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[15]

  • Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine (B6355638) in DMF.[15][16][17]

  • Reaction: Add the deprotection solution to the resin or the linker in solution. Agitate gently at room temperature. A two-step deprotection is highly recommended for efficiency:

    • First treatment: 2-3 minutes.[17]

    • Drain the reagent.

    • Second treatment: 7-10 minutes.[15][16]

  • Washing: Thoroughly wash the resin or extract the product with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[16][17]

  • Confirmation (Optional): For solid-phase synthesis, a Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine.[16]

Protocol: t-Butyl Ester Cleavage

This procedure exposes the carboxylic acid for subsequent conjugation.

  • Reaction Setup: Dissolve the t-butyl ester-containing compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1-0.2 M in a dry flask.[18]

  • Cleavage Solution: Prepare a solution of 25-50% (v/v) Trifluoroacetic Acid (TFA) in DCM. The concentration depends on the acid sensitivity of the substrate; 50% TFA is faster, while 25% is milder.[18][19]

  • Reaction: While stirring at room temperature, add the TFA/DCM solution to the substrate. The reaction is typically complete within 1-2 hours.[18] Monitor progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[18][19]

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.[18]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude product.[18]

  • Purification: The resulting carboxylic acid can be purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.[18]

General Experimental Workflow

The dual-protecting group strategy enables a logical and efficient workflow for synthesizing complex bioconjugates.

start Start: Fmoc-NH-PEG4-tBu-Acetate deprotect_fmoc 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc free_amine H2N-PEG4-tBu-Acetate deprotect_fmoc->free_amine couple_A 2. Couple Molecule A (e.g., E3 Ligand) free_amine->couple_A conjugate_A A-NH-PEG4-tBu-Acetate couple_A->conjugate_A deprotect_tbu 3. t-Butyl Deprotection (TFA/DCM) conjugate_A->deprotect_tbu free_acid A-NH-PEG4-COOH deprotect_tbu->free_acid couple_B 4. Couple Molecule B (e.g., Target Ligand) free_acid->couple_B final_product Final Conjugate: A-NH-PEG4-CO-B couple_B->final_product

References

An In-Depth Technical Guide to Fmoc-NH-PEG4-t-butyl Acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a bifunctional linker increasingly utilized in modern peptide synthesis and the development of complex biomolecules such as peptide-drug conjugates (PDCs) and proteolysis-targeting chimeras (PROTACs). Its structure incorporates three key chemical motifs: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetraethylene glycol (PEG4) spacer, and a t-butyl acetate ester. This combination of features provides significant advantages in solid-phase peptide synthesis (SPPS), enhancing solubility, providing a flexible spacer, and allowing for orthogonal deprotection strategies. This guide offers a comprehensive overview of its properties, applications, and detailed protocols for its use, aimed at researchers and professionals in the field of drug development and peptide chemistry.

Core Concepts and Properties

The utility of Fmoc-NH-PEG4-t-butyl acetate stems from its unique chemical architecture. The Fmoc group provides a base-labile protecting group for the amine terminus, a cornerstone of the widely used Fmoc/t-Bu solid-phase peptide synthesis strategy. The hydrophilic PEG4 spacer is critical for improving the solubility of the resulting peptide conjugates, which is often a challenge with large, hydrophobic molecules.[] This enhanced solubility can improve pharmacokinetic properties and facilitate purification. The t-butyl ester protects a carboxylic acid functionality, which can be deprotected under acidic conditions, orthogonal to the basic conditions required for Fmoc group removal. This allows for selective unmasking of the carboxylic acid for further conjugation or modification.

Chemical and Physical Properties
PropertyValue
Chemical Formula C29H39NO8
Molecular Weight 529.62 g/mol
CAS Number 894427-95-3[2]
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents
Storage Recommended storage at -20°C for long-term stability

Applications in Peptide Synthesis

Fmoc-NH-PEG4-t-butyl acetate is primarily employed as a linker in the synthesis of modified peptides and conjugates. Its bifunctional nature allows it to be incorporated into a peptide sequence on a solid support, after which the terminal t-butyl ester can be deprotected to reveal a carboxylic acid for the attachment of other molecules, such as small molecule drugs, imaging agents, or other peptides.

Peptide-Drug Conjugates (PDCs) and PROTACs

In the rapidly advancing fields of PDCs and PROTACs, PEG linkers are instrumental.[] They serve as a flexible bridge between the peptide (which can act as a targeting moiety) and the payload (a cytotoxic drug in PDCs, or an E3 ligase ligand in PROTACs). The PEG4 spacer in Fmoc-NH-PEG4-t-butyl acetate helps to ensure that the two conjugated entities can function independently without steric hindrance.

Experimental Protocols

The following protocols provide a general guideline for the use of Fmoc-NH-PEG4-t-butyl acetate in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and other reagents used.

Coupling of Fmoc-NH-PEG4-t-butyl Acetate to a Resin-Bound Peptide

This protocol describes the addition of the linker to the N-terminus of a peptide chain that has been assembled on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-NH-PEG4-t-butyl acetate

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Solvent (e.g., DMF or NMP)

  • Washing solvents (DMF, DCM)

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • In a separate vessel, dissolve Fmoc-NH-PEG4-t-butyl acetate (2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-4 equivalents) in DMF.

  • Add a base such as DIPEA (4-8 equivalents) to the solution from step 2 and pre-activate for 5-10 minutes.

  • Drain the DMF from the resin and add the activated linker solution.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

  • Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Deprotection of the Fmoc Group

This step exposes the N-terminal amine of the PEG linker for further peptide chain elongation.

Materials:

  • Resin-bound peptide with the Fmoc-NH-PEG4-t-butyl acetate linker attached

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents (DMF, DCM)

Procedure:

  • Treat the resin with the 20% piperidine in DMF solution for 5 minutes.

  • Drain the solution and repeat the treatment with fresh deprotection solution for 15 minutes.

  • Drain the solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.

Deprotection of the t-Butyl Ester Group

This protocol unmasks the carboxylic acid at the end of the PEG linker.

Materials:

  • Resin-bound peptide-PEG conjugate

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Washing solvents (DCM)

  • Cold diethyl ether for precipitation

Procedure:

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the cleavage solution from the resin and wash the resin with additional TFA.

  • Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

  • Dry the peptide under vacuum.

Quantitative Data

While specific yield and purity data for syntheses using Fmoc-NH-PEG4-t-butyl acetate are not widely published, data from similar Fmoc/t-Bu SPPS protocols can provide a reasonable expectation of performance. For instance, the synthesis of Leu-enkephalin amide using an aqueous Fmoc/t-Bu SPPS method reported a yield of 85% and a purity of 86%.[3][4]

Table 1: Representative Yield and Purity in Fmoc/t-Bu SPPS

PeptideSynthesis StrategyReported YieldReported PurityReference
Leu-enkephalin amideAqueous Fmoc/t-Bu SPPS85%86%[3][4]

Note: This data is for a different peptide and synthesis condition but serves as a general benchmark for Fmoc/t-Bu SPPS.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a peptide conjugate using Fmoc-NH-PEG4-t-butyl acetate.

G cluster_SPPS Solid-Phase Peptide Synthesis A 1. Resin Swelling B 2. Fmoc Deprotection A->B C 3. Amino Acid Coupling B->C D Repeat Steps 2 & 3 C->D E 4. Coupling of Fmoc-NH-PEG4-t-butyl acetate D->E F 5. Fmoc Deprotection of Linker E->F G 6. Further Peptide Elongation (Optional) F->G H 7. t-Butyl Deprotection (Acidic Cleavage) G->H I 8. Conjugation of Payload (e.g., Drug, Fluorophore) H->I J 9. Final Cleavage from Resin & Purification I->J K Final Peptide Conjugate J->K

A typical workflow for peptide conjugate synthesis.
Signaling Pathway Example: Modulation of the SDF-1α/CXCR4 Axis

Peptides containing PEG linkers can be designed to modulate specific biological pathways. For example, dimeric peptide analogs of the viral macrophage inflammatory protein-II (vMIP-II) linked by a PEG spacer have been shown to act as modulators of the CXCR4 chemokine receptor.[5] The SDF-1α/CXCR4 signaling axis is crucial in processes such as leukocyte trafficking, cancer metastasis, and HIV-1 entry.[5] The diagram below illustrates this signaling pathway.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response CXCR4 CXCR4 Receptor G_protein G-protein Activation CXCR4->G_protein SDF1a SDF-1α (Ligand) SDF1a->CXCR4 Binds & Activates Peptide_Modulator Peptide-PEG Modulator Peptide_Modulator->CXCR4 Binds & Modulates (Agonist/Antagonist) PLC PLC Activation G_protein->PLC MAPK_Pathway MAPK Pathway Activation G_protein->MAPK_Pathway IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Influx Ca2+ Influx IP3_DAG->Ca_Influx Chemotaxis Chemotaxis Ca_Influx->Chemotaxis Gene_Transcription Gene Transcription MAPK_Pathway->Gene_Transcription Cell_Survival Cell Survival MAPK_Pathway->Cell_Survival

Modulation of the SDF-1α/CXCR4 signaling pathway.

Conclusion

Fmoc-NH-PEG4-t-butyl acetate is a versatile and valuable tool for the synthesis of complex peptides and their conjugates. Its well-defined structure, incorporating orthogonal protecting groups and a hydrophilic PEG spacer, addresses key challenges in modern peptide chemistry, particularly in the development of PDCs and PROTACs. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this linker in their synthetic strategies, paving the way for the creation of novel and potent therapeutic agents.

References

A Technical Guide to the t-Butyl Ester Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the sophisticated landscape of bioconjugation and drug delivery, the precise control of chemical reactions is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The strategic use of protecting groups is crucial for the successful synthesis of these complex constructs. Among these, the t-butyl ester stands out as a robust and versatile protecting group for carboxylic acids. This guide provides an in-depth technical overview of the t-butyl ester's role in PEG linkers, including its chemical properties, synthesis, deprotection, and applications, with a focus on experimental protocols and quantitative data.

Core Concepts: The Role of the t-Butyl Ester

The t-butyl ester serves as a temporary shield for a carboxylic acid functional group within a PEG linker.[1] This protection is essential during multi-step syntheses to prevent the carboxylic acid from undergoing unintended reactions while other parts of the molecule are being modified.[1] Its effectiveness stems from a key chemical characteristic: high stability under a wide range of conditions, including basic and neutral environments, yet susceptibility to clean cleavage under specific acidic conditions.[1][2]

This stability allows for selective reactions at other sites of the PEG linker, such as a terminal amine group, which can be conjugated to proteins, peptides, or other biomolecules.[1] Once the desired modifications are complete, the t-butyl ester can be efficiently removed to reveal the carboxylic acid, which is then available for subsequent conjugation, for instance, to a small molecule drug.[1] This orthogonal protection strategy is a cornerstone of modern bioconjugate chemistry, enabling the precise construction of complex architectures like antibody-drug conjugates (ADCs) and PROTACs.[3][4]

Chemical Properties and Stability

The stability of the t-butyl ester protecting group is one of its most valuable attributes. Its bulky tertiary structure sterically hinders nucleophilic attack at the carbonyl carbon, rendering it resistant to hydrolysis under basic and neutral aqueous conditions. However, it is readily cleaved under acidic conditions via a mechanism that proceeds through a stable tertiary carbocation intermediate.[2]

A summary of the stability of the t-butyl ester group under various chemical conditions is presented below.

Condition CategoryReagent/EnvironmentStabilityReference
Acidic Strong Acids (e.g., TFA, HCl, H₂SO₄)Labile (Cleaved)[2]
Formic AcidLabile (Cleaved)[2]
Acetic AcidGenerally Stable, Cleavage may occur[2]
Lewis Acids (e.g., ZnBr₂, CeCl₃)Labile (Cleaved)[5]
Basic Aqueous Base (e.g., NaOH, LiOH)Stable[2]
AminesStable[1]
Neutral Aqueous, pH 7Stable[1][2]
Reductive Catalytic Hydrogenation (e.g., H₂/Pd)StableN/A
Oxidative Common Oxidizing AgentsStableN/A

Experimental Protocols

Detailed methodologies for the protection of carboxylic acids as t-butyl esters and their subsequent deprotection are critical for reproducible research.

Protection of PEG-Carboxylic Acids

A common method for the synthesis of t-butyl ester protected PEG linkers involves the esterification of a PEG-carboxylic acid or the alkylation of a PEG-alcohol.

Protocol 1: Esterification of a PEG-COOH with t-Butyl Acetate

This protocol is adapted from a method for the esterification of amino acids.

  • Dissolution: Dissolve the starting PEG-carboxylic acid in a suitable solvent such as t-butyl acetate.

  • Catalyst Addition: Add a strong acid catalyst, such as perchloric acid, to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the acid catalyst.

  • Purification: Purify the resulting t-butyl ester protected PEG linker using an appropriate method, such as column chromatography or precipitation. A reported yield for a similar reaction is 70%.

Protocol 2: Alkylation of a PEG-OH with t-Butyl Bromoacetate (B1195939)

This protocol is based on a patented synthesis method.

  • Azeotropic Distillation: Dissolve the starting PEG-alcohol (e.g., m-PEG-OH) in toluene (B28343) and perform azeotropic distillation to remove water.

  • Base Addition: Cool the reaction mixture and add a strong base, such as a 1.0 M solution of potassium t-butoxide in t-butanol. Stir for 1 hour at room temperature.

  • Alkylation: Add t-butyl bromoacetate to the mixture.

  • Reaction: Heat the mixture to reflux, then cool and stir for 18 hours at room temperature.

  • Purification: The product can be purified by filtration and precipitation.

Deprotection of t-Butyl Esters

The removal of the t-butyl ester is most commonly achieved by acidolysis. The choice of acid and the inclusion of scavengers are critical to prevent side reactions.

Protocol 3: Standard Deprotection with Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the t-butyl ester protected PEG-conjugate in a chlorinated solvent like dichloromethane (B109758) (DCM).

  • TFA Addition: Add an equal volume of TFA to the solution (creating a 50% TFA in DCM mixture).

  • Reaction: Stir the mixture at room temperature for 2-5 hours. Monitor the reaction by HPLC or ¹H NMR, observing the disappearance of the t-butyl peak (a singlet around 1.4 ppm).

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure.

  • Product Precipitation: Precipitate the deprotected PEG-conjugate by adding the concentrated residue to cold diethyl ether.

  • Purification: Collect the precipitate by filtration or centrifugation. Further purification by chromatography may be necessary. A reported yield for a similar deprotection is 84%.

Protocol 4: Deprotection with a Scavenger Cocktail

This protocol is recommended when the conjugate contains acid-sensitive residues (e.g., Tryptophan, Methionine) that can be alkylated by the released t-butyl cation.

  • Prepare Cleavage Cocktail: In a fume hood, prepare a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).

  • Reaction: Add the cleavage cocktail to the t-butyl ester protected PEG-conjugate (approx. 10 mL per gram of conjugate) and stir at room temperature for 2-4 hours.

  • Work-up and Purification: Follow steps 4-6 from Protocol 3. Additional purification steps may be required to remove scavenger byproducts.

The following table summarizes various deprotection conditions and their typical outcomes.

Reagent(s)SolventTemperatureTimeYieldNotesReference
50% TFADichloromethane (DCM)Room Temp.2-5 hoursHighStandard procedure for robust substrates.
95% TFA, 2.5% H₂O, 2.5% TISNone (TFA as solvent)Room Temp.2-4 hoursHighRecommended for substrates with acid-sensitive residues to prevent side reactions.
ZnBr₂Dichloromethane (DCM)Room Temp.24 hoursGoodMilder Lewis acid condition; may offer chemoselectivity.
H₂SO₄Dichloromethane (DCM)N/AN/AHighStrong acid alternative to TFA.[6]
Phosphoric Acid (aq)N/AN/AN/AHighEnvironmentally benign alternative.

Applications in Drug Development

The unique properties of the t-butyl ester protected PEG linker make it a valuable tool in the development of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC construction, a heterobifunctional PEG linker, often with an amine at one end and a t-butyl protected carboxylic acid at the other, is used. The amine can be reacted with an activated drug molecule. Following conjugation, the t-butyl group is removed to reveal the carboxylic acid, which is then activated (e.g., as an NHS ester) and coupled to lysine (B10760008) residues on the antibody. This controlled, sequential process is critical for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[7]

PROTACs and Other Bioconjugates

The principles of using t-butyl ester protected PEG linkers extend to the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a target protein to induce its degradation.[8] The PEG linker serves to connect the target protein binder and the E3 ligase ligand, and the t-butyl ester provides an orthogonal handle for the synthesis of these complex molecules.

Visualizing Workflows and Mechanisms

Graphical representations of chemical processes and workflows can significantly aid in understanding the role of the t-butyl ester protecting group.

Deprotection Mechanism

The acid-catalyzed deprotection of a t-butyl ester proceeds via an AAL1 mechanism, involving the formation of a stable tertiary carbocation.

deprotection_mechanism R_PEG_ester R-PEG-COO-tBu protonated_ester R-PEG-C(=O+H)-O-tBu R_PEG_ester->protonated_ester 1. Protonation H_plus H+ carbocation_intermediate R-PEG-COOH + (CH₃)₃C+ protonated_ester->carbocation_intermediate 2. Cleavage final_products R-PEG-COOH + Isobutylene + H+ carbocation_intermediate->final_products 3. Deprotonation experimental_workflow start Start: NH₂-PEG-COO-tBu Linker step1 Step 1: Conjugate Molecule A to the amine group (e.g., via NHS ester chemistry) start->step1 intermediate Molecule A-NH-PEG-COO-tBu step1->intermediate step2 Step 2: Deprotection (e.g., 50% TFA in DCM) Remove t-Butyl group intermediate->step2 deprotected Molecule A-NH-PEG-COOH step2->deprotected step3 Step 3: Activate Carboxylic Acid (e.g., EDC/NHS) deprotected->step3 activated Molecule A-NH-PEG-CO-NHS step3->activated step4 Step 4: Conjugate Molecule B to the activated acid activated->step4 final_product Final Product: Molecule A-NH-PEG-CO-NH-Molecule B step4->final_product troubleshooting_workflow start Deprotection Reaction check_completion Check Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Cleavage check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes, but... complete Reaction Complete check_completion->complete Yes cause1 Possible Cause: Insufficient Reagent/Time incomplete->cause1 cause2 Possible Cause: Steric Hindrance incomplete->cause2 cause3 Possible Cause: Alkylation by t-Butyl Cation side_products->cause3 solution1 Solution: Increase TFA concentration or extend reaction time cause1->solution1 solution2 Solution: Consider stronger acid system (e.g., HCl in Dioxane) cause2->solution2 solution3 Solution: Add scavengers (TIS, H₂O) to the reaction cause3->solution3

References

A Technical Guide to Fmoc-NH-PEG4-t-butyl Acetate: A Versatile Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-NH-PEG4-t-butyl acetate (B1210297), a bifunctional linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role in PROTAC synthesis, and detailed experimental protocols for its use.

Core Compound Data

Fmoc-NH-PEG4-t-butyl acetate is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a tert-butyl ester protected carboxylic acid, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential and controlled conjugation to other molecules.

PropertyValueSource(s)
CAS Number 894427-95-3[1][2][3]
Molecular Weight 529.62 g/mol [2][3]
Molecular Formula C₂₉H₃₉NO₈[2][3]
Synonyms FmocNH-PEG4-t-butyl ester[4]
Primary Application PEG-based PROTAC linker[2][4][5]
Storage Conditions Powder: -20°C for 2 years. In DMSO: -80°C for 6 months, 4°C for 2 weeks.[2]

Role in PROTAC Technology

PROTACs are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[6] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[7]

Fmoc-NH-PEG4-t-butyl acetate serves as a versatile PEG linker. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[7][8] The terminal functional groups, protected by Fmoc and tert-butyl groups, allow for a modular and controlled synthesis of the final PROTAC.

The general workflow for utilizing this linker in PROTAC synthesis involves two key deprotection and coupling steps:

  • Fmoc Deprotection: The Fmoc group is removed to expose the free amine, which can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand.

  • tert-Butyl Ester Cleavage: The tert-butyl group is cleaved to reveal the carboxylic acid, which is then coupled to an amine on the remaining ligand.

Experimental Protocols

The following are generalized protocols for the key steps involving Fmoc-NH-PEG4-t-butyl acetate in the synthesis of a PROTAC. Note: These protocols are for reference only and may require optimization for specific substrates and reaction scales.

Fmoc Group Deprotection

This protocol describes the standard procedure for the removal of the Fmoc protecting group.

Materials:

  • Fmoc-containing compound (e.g., Fmoc-NH-PEG4-t-butyl acetate coupled to a ligand)

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess piperidine under reduced pressure. The resulting amine is often used in the next step without further purification.

tert-Butyl Ester Cleavage

This protocol outlines the cleavage of the tert-butyl ester to yield a free carboxylic acid.

Materials:

  • tert-Butyl ester-containing compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester-containing compound in DCM.

  • Add TFA to the solution (typically 20-50% v/v) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]

  • The crude carboxylic acid can be purified by standard methods such as flash column chromatography or recrystallization.[1]

Amide Coupling (General Protocol)

This protocol describes a typical amide bond formation between a carboxylic acid and an amine, a common step in PROTAC synthesis.

Materials:

  • Component with a free carboxylic acid (1.0 eq)

  • Component with a free amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-containing component in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the amine-containing component to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

Visualizing the Workflow and Mechanism

PROTAC Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for a PROTAC using a bifunctional PEG linker like Fmoc-NH-PEG4-t-butyl acetate.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_steps Synthetic Steps POI_Ligand POI Ligand (-COOH or -NH2) Step1 Step 1: Couple Linker to First Ligand POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (-COOH or -NH2) Step3 Step 3: Couple Second Ligand E3_Ligand->Step3 Linker Fmoc-NH-PEG4-t-butyl acetate Linker->Step1 Step2 Step 2: Deprotect Remaining Terminus Step1->Step2 Step2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis.

PROTAC Mechanism of Action

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->PROTAC Recycled Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recycle Recycling Degradation->Recycle Amino Acids

Caption: PROTAC-mediated protein degradation pathway.

References

Methodological & Application

Application Notes and Protocols for Fmoc-NH-PEG4-t-butyl Acetate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a bifunctional linker increasingly utilized in solid-phase peptide synthesis (SPPS) for the development of complex peptide conjugates, including peptide-drug conjugates (PDCs) and targeted therapeutic peptides. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic profile of the final peptide product. This linker features a base-labile Fmoc protecting group for seamless integration into standard Fmoc-based SPPS protocols and a t-butyl ester that allows for orthogonal deprotection strategies, enabling further modification of the PEG terminus.

These application notes provide a detailed protocol for the use of Fmoc-NH-PEG4-t-butyl acetate in SPPS, including coupling, deprotection, and cleavage procedures.

Key Features and Applications

  • Enhanced Hydrophilicity: The PEG4 spacer significantly improves the aqueous solubility of hydrophobic peptides, aiding in both synthesis and in vivo applications.

  • Biocompatibility: PEGylation is a well-established method to reduce the immunogenicity and proteolysis of therapeutic peptides, prolonging their circulation half-life.

  • Orthogonal Protection: The Fmoc group is compatible with standard SPPS cycles, while the t-butyl ester provides a handle for selective deprotection and subsequent on-resin or solution-phase conjugation.

  • Applications in Drug Development: This linker is particularly valuable in the synthesis of peptide-drug conjugates, targeted imaging agents, and PROTACs, where precise control over the linker chemistry is crucial.

Experimental Protocols

Materials and Reagents
  • Fmoc-NH-PEG4-t-butyl acetate

  • Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)

  • Fmoc-protected amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Resin washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail for final peptide cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Reagents for selective t-butyl ester cleavage (see protocol below)

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Protocol 1: Coupling of Fmoc-NH-PEG4-t-butyl Acetate to the N-terminus of a Resin-Bound Peptide

This protocol outlines the manual coupling of the PEG linker to a peptide chain assembled on a solid support.

  • Resin Preparation: Following the final amino acid coupling and subsequent Fmoc deprotection of the peptide-resin, wash the resin thoroughly with DMF (3 x 10 mL/g resin) to remove residual piperidine.

  • Pre-activation of the Linker: In a separate vessel, dissolve Fmoc-NH-PEG4-t-butyl acetate (2 equivalents relative to the resin loading), HATU (1.95 equivalents), and HOBt (2 equivalents) in a minimal amount of DMF.

  • Activation: Add DIPEA (4 equivalents) to the linker solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated linker solution to the peptide-resin. Ensure the resin is fully suspended in the solution.

  • Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Longer coupling times may be necessary due to the steric bulk of the PEG linker.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and finally Methanol (3 x 10 mL/g) to remove excess reagents and by-products.

  • Drying: Dry the resin under vacuum.

Protocol 2: Selective On-Resin Cleavage of the t-Butyl Ester

This protocol describes a method for the selective removal of the t-butyl protecting group from the PEG linker while the peptide remains attached to the solid support. This exposes a carboxylic acid for further functionalization.

  • Resin Preparation: Swell the peptide-resin containing the Fmoc-NH-PEG4-t-butyl acetate in DCM.

  • Cleavage Solution: Prepare a solution of 1-2% TFA in DCM. The low concentration of TFA is crucial for the selective cleavage of the highly acid-labile t-butyl ester without significantly affecting other acid-labile side-chain protecting groups or the linker to the resin (for most resin types).

  • Cleavage Reaction: Treat the resin with the 1-2% TFA/DCM solution for 30-60 minutes at room temperature with gentle agitation. It is recommended to perform the cleavage in multiple short cycles (e.g., 3 x 20 minutes) with fresh cleavage solution each time to drive the reaction to completion.

  • Monitoring the Cleavage: The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by HPLC-MS. A successful cleavage will show a mass shift corresponding to the loss of the t-butyl group (-56 Da).

  • Neutralization and Washing: After the cleavage is complete, neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 minutes). Wash the resin thoroughly with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g).

  • Proceed to Next Step: The resin now has a free carboxylic acid at the terminus of the PEG linker, ready for subsequent coupling reactions.

Protocol 3: Final Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the PEGylated peptide from the resin and the removal of all side-chain protecting groups.

  • Resin Preparation: Wash the dried peptide-resin with DCM (3 x 10 mL/g) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) or a simpler mixture of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether. The purified PEGylated peptide can then be obtained by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Data Presentation

Table 1: Representative Coupling Conditions and Monitoring

ParameterRecommended ValueMonitoring MethodExpected Result
Linker Equivalents 2.0--
HATU Equivalents 1.95--
HOBt Equivalents 2.0--
DIPEA Equivalents 4.0--
Solvent DMF--
Reaction Time 2-4 hoursKaiser TestNegative (colorless beads)

Table 2: Conditions for Selective On-Resin t-Butyl Ester Cleavage

ReagentConcentrationReaction TimeMonitoring MethodExpected Mass Shift
TFA in DCM1-2%30-60 minutesHPLC-MS-56 Da

Note: The optimal conditions for coupling and cleavage may vary depending on the specific peptide sequence and the solid support used. It is highly recommended to perform small-scale trials to optimize the protocols for each specific application.

Mandatory Visualization

Experimental Workflow for the Synthesis of a Peptide-Drug Conjugate

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide-drug conjugate using Fmoc-NH-PEG4-t-butyl acetate.

SPPS_PDC_Workflow cluster_resin On-Resin Synthesis cluster_cleavage Cleavage and Purification start Start with Resin-Bound Peptide (N-terminus deprotected) couple_peg Couple Fmoc-NH-PEG4-tBu-Acetate (Protocol 1) start->couple_peg fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) couple_peg->fmoc_deprotect Wash tbu_deprotect Selective t-Butyl Ester Cleavage (Protocol 2) fmoc_deprotect->tbu_deprotect Wash couple_drug Couple Activated Drug Molecule tbu_deprotect->couple_drug Wash cleavage Final Cleavage from Resin & Side-Chain Deprotection (Protocol 3) couple_drug->cleavage purification HPLC Purification cleavage->purification characterization Characterization (HPLC, MS) purification->characterization final_product Final Peptide-Drug Conjugate characterization->final_product

Caption: Workflow for Peptide-Drug Conjugate Synthesis.

Signaling Pathway: PROTAC Mechanism of Action

Peptides synthesized with Fmoc-NH-PEG4-t-butyl acetate can be used as components of Proteolysis Targeting Chimeras (PROTACs). The PEG linker serves to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) ternary_complex POI-PROTAC-E3 Complex POI->ternary_complex PROTAC PROTAC (Peptide-Linker-E3 Ligand) PROTAC->ternary_complex E3 E3 Ubiquitin Ligase E3->ternary_complex Ub_POI Ubiquitinated POI ternary_complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->ternary_complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Proteasome->E3 Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Application Notes and Protocols: Fmoc-NH-PEG4-t-butyl Acetate in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a versatile bifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxylic acid, offers several advantages for the synthesis of complex biomolecules. The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugates, while the orthogonal protecting groups (Fmoc and t-butyl ester) allow for sequential and site-specific modifications.

This document provides detailed application notes and experimental protocols for the use of Fmoc-NH-PEG4-t-butyl acetate in key bioconjugation applications, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs), in solid-phase peptide synthesis (SPPS), and in the construction of Antibody-Drug Conjugates (ADCs).

Key Applications

  • PROTAC Linker: Fmoc-NH-PEG4-t-butyl acetate is a commonly used building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker in PROTACs plays a crucial role in optimizing the distance between the E3 ligase and the target protein for efficient ternary complex formation, and it also improves the solubility and cell permeability of the PROTAC molecule.[2][3]

  • Solid-Phase Peptide Synthesis (SPPS): This linker can be incorporated into peptides during SPPS to introduce a hydrophilic spacer. This can be useful for modifying the pharmacokinetic properties of peptide-based drugs or for creating a point of attachment for other molecules, such as fluorophores or targeting ligands.[4][5]

  • Antibody-Drug Conjugate (ADC) Linker: In the field of ADCs, PEG linkers are utilized to connect a cytotoxic payload to a monoclonal antibody. The PEG spacer can help to overcome the hydrophobicity of the payload, reducing the propensity for aggregation and improving the ADC's pharmacokinetic profile.[4][6][7][]

Physicochemical Properties

PropertyValueReference
Molecular Formula C30H41NO8[9]
Molecular Weight 543.66 g/mol [9]
Appearance Colorless to light yellow liquid[10]
Purity ≥97.0%[10]
Storage Conditions -20°C, sealed, away from moisture[10]

Experimental Protocols

Application in PROTAC Synthesis

This protocol describes a general workflow for the synthesis of a PROTAC using Fmoc-NH-PEG4-t-butyl acetate as a linker, connecting a von Hippel-Lindau (VHL) E3 ligase ligand and a target protein binder (warhead).

Workflow Diagram:

PROTAC_Synthesis_Workflow cluster_step1 Step 1: t-Butyl Ester Deprotection cluster_step2 Step 2: Amide Coupling to Warhead cluster_step3 Step 3: Fmoc Deprotection cluster_step4 Step 4: Amide Coupling to E3 Ligase Ligand A Fmoc-NH-PEG4-t-butyl acetate B Fmoc-NH-PEG4-COOH A->B TFA, DCM C Fmoc-NH-PEG4-Warhead B->C Warhead-NH2, HATU, DIPEA, DMF D H2N-PEG4-Warhead C->D 20% Piperidine (B6355638) in DMF E VHL-Linker-Warhead (PROTAC) D->E VHL-COOH, HATU, DIPEA, DMF

PROTAC Synthesis Workflow

Materials:

  • Fmoc-NH-PEG4-t-butyl acetate

  • Target protein binder with a free amine group (Warhead-NH2)

  • VHL E3 ligase ligand with a carboxylic acid group (VHL-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% (v/v) Piperidine in DMF

  • Anhydrous solvents

  • HPLC for purification

Procedure:

  • Step 1: t-Butyl Ester Deprotection a. Dissolve Fmoc-NH-PEG4-t-butyl acetate in a solution of 50% TFA in DCM. b. Stir the reaction at room temperature for 2-4 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, remove the solvent under reduced pressure to obtain the crude Fmoc-NH-PEG4-COOH.

  • Step 2: Amide Coupling to Warhead a. Dissolve the crude Fmoc-NH-PEG4-COOH, the amine-containing warhead (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 4-16 hours. c. Monitor the reaction by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography or preparative HPLC to obtain Fmoc-NH-PEG4-Warhead.

  • Step 3: Fmoc Deprotection a. Dissolve the purified Fmoc-NH-PEG4-Warhead in 20% piperidine in DMF. b. Stir the reaction at room temperature for 30-60 minutes. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual piperidine.

  • Step 4: Amide Coupling to E3 Ligase Ligand a. Dissolve the crude H2N-PEG4-Warhead, the carboxylic acid-containing VHL ligand (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 4-16 hours. c. Monitor the reaction by LC-MS. d. Purify the final PROTAC by preparative HPLC.

Quantitative Data (Representative Yields from Literature for similar PROTAC syntheses):

StepReactionTypical YieldReference
2Amide CouplingGood[5]
4Click Chemistry (alternative coupling)up to 90%[11]
OverallMulti-step synthesis2.8% - 13%[12]
Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-NH-PEG4-t-butyl acetate onto a solid support resin during standard Fmoc-based SPPS.

Workflow Diagram:

SPPS_Workflow cluster_step1 Step 1: Resin Preparation cluster_step2 Step 2: Deprotection of Linker cluster_step3 Step 3: Coupling to Resin cluster_step4 Step 4: Peptide Elongation A Resin-NH2 B Swollen Resin A->B DMF E Resin-NH-CO-PEG4-NH-Fmoc B->E HBTU, HOBt, DIPEA, DMF C Fmoc-NH-PEG4-COOH C->E HBTU, HOBt, DIPEA, DMF D Fmoc-NH-PEG4-t-butyl acetate D->C TFA, DCM F Peptide-PEG4-NH-Fmoc E->F Fmoc-SPPS cycles

SPPS Workflow for Linker Incorporation

Materials:

  • Fmoc-NH-PEG4-t-butyl acetate

  • Amine-functionalized solid-phase resin (e.g., Rink Amide resin)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

Procedure:

  • Linker Preparation: First, deprotect the t-butyl ester of Fmoc-NH-PEG4-t-butyl acetate to yield the free carboxylic acid (Fmoc-NH-PEG4-COOH) as described in the PROTAC synthesis protocol (Step 1).

  • Resin Swelling: Swell the amine-functionalized resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection of Resin (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF to expose the free amine. Wash the resin thoroughly with DMF.

  • Coupling of the Linker to the Resin: a. In a separate vial, pre-activate the Fmoc-NH-PEG4-COOH (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow to react for 5-10 minutes. b. Add the activated linker solution to the swollen resin. c. Agitate the reaction vessel for 2-4 hours at room temperature. d. Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Peptide Synthesis: Proceed with standard Fmoc-SPPS cycles to elongate the peptide chain from the N-terminal amine of the immobilized linker.

  • Cleavage and Deprotection: After peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers like triisopropylsilane (B1312306) (TIS) and water.[13]

Quantitative Data (General SPPS):

ParameterValueReference
Coupling Efficiency>99% per step (monitored by Kaiser test)General SPPS knowledge
Overall Yield (for a short peptide)85%[14]

Conclusion

Fmoc-NH-PEG4-t-butyl acetate is a valuable and versatile tool for researchers in bioconjugation and drug development. Its well-defined structure and the presence of orthogonal protecting groups facilitate the controlled and sequential synthesis of complex biomolecular constructs. The protocols provided herein offer a general framework for the application of this linker in the synthesis of PROTACs and for its incorporation into peptides via SPPS. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols: Step-by-Step Guide to Fmoc Deprotection of Fmoc-NH-PEG4-t-butyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the N-9-fluorenylmethoxycarbonyl (Fmoc) deprotection of Fmoc-NH-PEG4-t-butyl acetate (B1210297) in solution to yield the free amine, H₂N-PEG4-t-butyl acetate. This protocol is intended for researchers, scientists, and professionals in the fields of chemistry, drug development, and materials science who utilize PEG linkers in their synthetic strategies, such as in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed methodologies for the deprotection reaction, monitoring of the reaction progress, workup, and purification are provided.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines due to its stability under acidic conditions and its lability under mild basic conditions.[1] The deprotection is typically achieved through a β-elimination mechanism initiated by a base, most commonly a secondary amine like piperidine (B6355638).[1] This process liberates the free amine, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF can undergo side reactions, including addition to the newly deprotected amine, and is therefore typically scavenged by the excess amine base used for the deprotection to form a stable adduct.[1]

Fmoc-NH-PEG4-t-butyl acetate is a heterobifunctional linker containing an Fmoc-protected amine and a t-butyl-protected carboxylic acid. The selective deprotection of the Fmoc group is a crucial step in the multi-step synthesis of more complex molecules, allowing for subsequent conjugation at the free amine while the carboxylic acid moiety remains protected. This application note provides a detailed, step-by-step protocol for the efficient solution-phase Fmoc deprotection of this linker.

Materials and Methods

2.1 Materials

  • Fmoc-NH-PEG4-t-butyl acetate

  • Piperidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Deionized water

2.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bars

  • Nitrogen or argon gas inlet

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • High-Performance Liquid Chromatography (HPLC) system (for optional quantitative analysis)

  • Mass Spectrometer (MS) (for product characterization)

  • NMR Spectrometer (for product characterization)

Experimental Protocols

3.1 Fmoc Deprotection Reaction

  • To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add Fmoc-NH-PEG4-t-butyl acetate (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • While stirring, add piperidine (20% v/v in DMF, 10 eq of piperidine relative to the substrate).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3.2 Reaction Monitoring

  • TLC Analysis:

    • Eluent: A mixture of dichloromethane and methanol (B129727) (e.g., 95:5 v/v) or ethyl acetate.

    • Visualization: The starting material (Fmoc-NH-PEG4-t-butyl acetate) is UV active at 254 nm due to the fluorenyl group. The product (H₂N-PEG4-t-butyl acetate) is not UV active but can be visualized by staining with ninhydrin (B49086), which reacts with the primary amine to give a characteristic colored spot. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (which stains with ninhydrin) indicates the progression of the reaction.

  • HPLC Analysis:

    • The reaction can be monitored by observing the disappearance of the peak corresponding to the starting material and the appearance of the product peak. The dibenzofulvene-piperidine adduct will also be visible in the chromatogram.[2]

3.3 Workup and Purification

  • Once the reaction is complete (typically 30-60 minutes), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DMF and piperidine. Co-evaporation with toluene can aid in the removal of residual DMF.

  • Dissolve the resulting residue in dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x) and brine (1 x). This helps to remove the dibenzofulvene-piperidine adduct and any remaining piperidine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • If further purification is required, the crude product can be purified by silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, can be employed. The fractions containing the product can be identified by TLC analysis with ninhydrin staining.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the Fmoc deprotection of Fmoc-NH-PEG4-t-butyl acetate.

ParameterValue/ConditionNotes
Starting Material Fmoc-NH-PEG4-t-butyl acetate-
Reagent 20% Piperidine in DMFA 10-fold molar excess of piperidine is recommended.
Solvent Anhydrous DMFConcentration of ~0.1 M.
Temperature Room Temperature (20-25 °C)-
Reaction Time 30 - 60 minutesMonitor by TLC or HPLC for completion.
TLC Eluent 95:5 DCM:MeOHRf (Starting Material): ~0.7, Rf (Product): ~0.2
Workup Liquid-liquid extractionDCM/aqueous NaHCO₃ wash.
Purification Silica Gel ChromatographyGradient elution (DCM/MeOH).
Expected Yield >90%Yields may vary depending on the scale and purification method.
Product H₂N-PEG4-t-butyl acetateCharacterize by NMR and MS.

Visualizations

Fmoc_Deprotection_Pathway Fmoc_PEG Fmoc-NH-PEG4-t-butyl acetate Deprotection β-elimination Fmoc_PEG->Deprotection Piperidine Piperidine Piperidine->Deprotection Base Adduct DBF-Piperidine Adduct Piperidine->Adduct Scavenger Product H₂N-PEG4-t-butyl acetate Deprotection->Product DBF Dibenzofulvene (DBF) Deprotection->DBF CO2 CO₂ Deprotection->CO2 DBF->Adduct

Caption: Signaling pathway of Fmoc deprotection.

Experimental_Workflow Start Dissolve Fmoc-NH-PEG4-t-butyl acetate in anhydrous DMF Add_Piperidine Add 20% Piperidine in DMF Start->Add_Piperidine React Stir at Room Temperature (30-60 min) Add_Piperidine->React Monitor Monitor reaction by TLC/HPLC React->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Reaction Complete Dissolve_DCM Dissolve residue in DCM Concentrate->Dissolve_DCM Extract Wash with aq. NaHCO₃ and Brine Dissolve_DCM->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Purify Filter, Concentrate, and Purify (Silica Gel Chromatography if needed) Dry->Purify Product Obtain H₂N-PEG4-t-butyl acetate Purify->Product

Caption: Experimental workflow for Fmoc deprotection.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the solution-phase Fmoc deprotection of Fmoc-NH-PEG4-t-butyl acetate. The use of standard laboratory techniques and reagents makes this procedure accessible to a wide range of researchers. Careful monitoring of the reaction and appropriate workup and purification are key to obtaining the desired product in high yield and purity. This protocol serves as a foundational step for the subsequent utilization of the deprotected PEG linker in various bioconjugation and drug discovery applications.

References

Application Notes and Protocols for Coupling Fmoc-NH-PEG4-t-butyl Acetate with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a discrete polyethylene (B3416737) glycol (PEG) linker extensively utilized in chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The incorporation of a PEG linker can enhance the solubility, bioavailability, and pharmacokinetic properties of the resulting conjugates. This document provides detailed protocols and coupling conditions for the efficient incorporation of Fmoc-NH-PEG4-t-butyl acetate onto resin-bound amino acids during solid-phase peptide synthesis (SPPS).

The protocols outlined below are based on the widely adopted Fmoc/tBu orthogonal protection strategy. The Fmoc group on the PEG linker's amine is labile to basic conditions (e.g., piperidine), while the t-butyl ester remains stable until final cleavage from the resin with strong acid (e.g., trifluoroacetic acid). This allows for the selective deprotection and subsequent elongation of the peptide chain.

Coupling Reagents and Conditions: A Comparative Overview

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, such as racemization. Several classes of reagents are commonly employed for amide bond formation in SPPS. The following table summarizes recommended conditions for coupling Fmoc-NH-PEG4-t-butyl acetate using various activators.

Coupling ReagentFmoc-NH-PEG4-t-butyl acetate (eq.)Coupling Reagent (eq.)Additive (eq.)Base (eq.)SolventTypical Reaction TimeNotes
HATU 1.5 - 3.01.5 - 2.9-3.0 - 6.0 (DIPEA)DMF1 - 2 hoursHighly efficient, especially for sterically hindered couplings. Pre-activation of the carboxylic acid is recommended.
HBTU 1.5 - 3.01.5 - 2.91.5 - 3.0 (HOBt)3.0 - 6.0 (DIPEA or NMM)DMF1 - 4 hoursA reliable and widely used coupling reagent. The addition of HOBt is recommended to suppress racemization.
DIC/HOBt 1.5 - 5.01.5 - 5.5 (DIC)1.5 - 5.5 (HOBt)-DMF/DCM2 - 12 hoursA cost-effective method. The urea (B33335) byproduct of DIC is soluble in DMF/DCM.
BOP 2.02.02.0 (HOBt, optional)4.0 (DIPEA or NMM)DMF1 - 2 hoursAn efficient phosphonium-based reagent. HOBt can be added to minimize racemization.

eq. = equivalents relative to the loading capacity of the resin. HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.[1][2][3] DIC = N,N'-Diisopropylcarbodiimide. HOBt = 1-Hydroxybenzotriazole (B26582). BOP = (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate.[4] DIPEA = N,N-Diisopropylethylamine. NMM = N-Methylmorpholine. DMF = N,N-Dimethylformamide. DCM = Dichloromethane.

Experimental Protocols

The following section provides a detailed step-by-step protocol for the coupling of Fmoc-NH-PEG4-t-butyl acetate to a resin-bound amine using HATU, a highly efficient and commonly used coupling reagent.

Materials and Reagents
  • Amino acid-loaded solid support (e.g., Wang or Rink Amide resin)

  • Fmoc-NH-PEG4-t-butyl acetate

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638) solution (20% in DMF)

  • Kaiser test kit

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Protocol: HATU-Mediated Coupling

This protocol assumes a starting scale of 0.1 mmol based on the resin loading.

1. Resin Preparation and Fmoc Deprotection:

  • Place the amino acid-loaded resin in a solid-phase synthesis vessel.

  • Swell the resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove residual piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

2. Activation of Fmoc-NH-PEG4-t-butyl acetate:

  • In a separate vial, dissolve Fmoc-NH-PEG4-t-butyl acetate (2.0 eq., 0.2 mmol) and HATU (1.9 eq., 0.19 mmol) in DMF.

  • Add DIPEA (4.0 eq., 0.4 mmol) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

3. Coupling Reaction:

  • Add the activation solution to the deprotected resin in the synthesis vessel.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Perform a Kaiser test to monitor the reaction progress. A negative test (colorless or yellow beads) indicates complete coupling.

  • If the coupling is incomplete after 2 hours, the reaction can be extended, or a second coupling can be performed.

4. Washing and Capping (Optional):

  • Once the coupling is complete, drain the reaction mixture.

  • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • If desired, any unreacted amines can be capped using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences in subsequent steps.

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

Visualizations

experimental_workflow start Start: Amino Acid-loaded Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 kaiser1 Kaiser Test (Confirm Free Amine) wash1->kaiser1 kaiser1->deprotect Negative Result (Repeat) activate Activate Fmoc-NH-PEG4-t-butyl acetate (HATU, DIPEA in DMF) kaiser1->activate Positive Result couple Coupling Reaction activate->couple kaiser2 Kaiser Test (Confirm Complete Coupling) couple->kaiser2 kaiser2->couple Positive Result (Recouple) wash2 Wash (DMF, DCM) kaiser2->wash2 Negative Result next_cycle Proceed to Next Synthesis Cycle wash2->next_cycle

Caption: Experimental workflow for coupling Fmoc-NH-PEG4-t-butyl acetate.

coupling_pathway cluster_activation Activation Phase cluster_coupling Coupling Phase peg Fmoc-NH-PEG4-COOH (from t-butyl acetate hydrolysis in situ or pre-hydrolyzed) active_ester Reactive OAt-ester peg->active_ester + HATU, DIPEA hatu HATU hatu->active_ester base DIPEA base->active_ester resin Resin-Bound Amino Acid (with free amine) active_ester->resin Nucleophilic Attack coupled_product PEGylated Peptide on Resin resin->coupled_product

Caption: Chemical principle of HATU-mediated coupling.

References

Application Note: Efficient Cleavage of t-Butyl Protecting Groups from PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides and proteins, is a widely employed strategy to enhance the therapeutic properties of biomolecules. It can improve solubility, increase serum half-life, and reduce immunogenicity. During solid-phase peptide synthesis (SPPS) of PEGylated peptides, acid-labile protecting groups, such as the tert-butyl (t-Bu) group, are commonly used to protect reactive side chains of amino acids like aspartic acid, glutamic acid, serine, threonine, and tyrosine. The final step after peptide synthesis and PEGylation is the removal of these protecting groups, a process known as cleavage or deprotection.

This application note provides a detailed protocol for the efficient cleavage of t-butyl acetate (B1210297) from PEGylated peptides using trifluoroacetic acid (TFA). It includes recommended cleavage cocktails, reaction monitoring, and post-cleavage workup and purification procedures.

Principles of t-Butyl Cleavage

The tert-butyl protecting group is readily removed under strong acidic conditions. The most common reagent for this is trifluoroacetic acid (TFA). The mechanism involves the protonation of the ester oxygen followed by the departure of the stable tert-butyl cation.

However, the liberated t-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues, particularly tryptophan and methionine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive cations.[1] Common scavengers include water, triisopropylsilane (B1312306) (TIS), and phenol. The choice of scavenger cocktail depends on the amino acid composition of the peptide.[2]

PEGylation can influence the cleavage reaction by altering the solubility and steric accessibility of the peptide. However, standard cleavage protocols are generally effective for PEGylated peptides.[3] Polyethylene glycol-grafted polystyrene (PEG-PS) supports are often used in the synthesis of such peptides and have the advantage of swelling in TFA, which can facilitate the cleavage reaction.[2]

Experimental Protocols

Materials and Reagents
  • PEGylated peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Phenol

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Centrifuge

  • Rotary evaporator or nitrogen stream

  • HPLC system for analysis and purification

Cleavage Cocktail Preparation

Cleavage cocktails should be prepared fresh before use in a well-ventilated fume hood.[2]

Table 1: Recommended Cleavage Cocktails

Cocktail IDComposition (v/v/v)Recommended ForNotes
Standard TFA / TIS / Water (95 / 2.5 / 2.5)Peptides without highly sensitive residues.[3]A good starting point for most PEGylated peptides.
Reagent B TFA / Phenol / Water / TIS (88 / 5 / 5 / 2)Peptides with trityl-based protecting groups.[4]"Odorless" alternative to thiol-containing cocktails.
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5)Peptides with sensitive residues like Cys, Met, Trp, and Tyr.A robust and widely used cocktail for complex peptides.

EDT: 1,2-Ethanedithiol

Cleavage Procedure
  • Place the PEGylated peptide-resin (typically 0.1-0.5 g) in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin. Use enough cocktail to swell the resin completely (approximately 5 mL for 0.5 g of resin).[2]

  • Stir or agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically for each peptide.[2]

  • Monitor the reaction progress by taking small aliquots of the cleavage mixture, precipitating the peptide with cold ether, and analyzing by HPLC.

Post-Cleavage Workup: Peptide Precipitation and Isolation
  • After the reaction is complete, filter the resin and collect the TFA filtrate containing the deprotected PEGylated peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation

The efficiency of the cleavage and the recovery of the PEGylated peptide can be quantified. The following table presents representative data for the cleavage of a PEGylated peptide using the standard TFA/TIS/Water cocktail.

Table 2: Yield and Recovery Data for a PEGylated Peptide

Peptide SequenceCleavage CocktailCrude Yield (mg)Purity (by HPLC)
PEG23-Mesothelin EpitopeTFA / TIS / H₂O (95 / 2.5 / 2.5)~2x higher than non-PEGylated counterpart[3]Sufficient for purification[3]

Data adapted from a study on PEGylated mesothelin epitopes. The crude yield was observed to nearly double upon PEGylation.[3]

Monitoring and Characterization

HPLC Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for monitoring the deprotection reaction and assessing the purity of the crude and purified PEGylated peptide.

  • Column: C18 or C4 column suitable for peptide and protein separations.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used.

  • Detection: UV absorbance at 214 nm and 280 nm.

The deprotected PEGylated peptide will have a different retention time compared to the protected precursor.

Purification of Deprotected PEGylated Peptides

The crude PEGylated peptide obtained after cleavage contains impurities such as deletion sequences, incompletely deprotected peptides, and by-products from scavengers. Several chromatographic techniques can be employed for purification.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying peptides, separating based on hydrophobicity.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This technique is effective for removing unreacted PEG and other small molecule impurities.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield surface charges, altering the elution profile of the peptide, which can be exploited for purification.

  • Hydrophobic Interaction Chromatography (HIC): HIC is another option that separates based on hydrophobicity, often used as a polishing step.

The choice of purification method will depend on the properties of the specific PEGylated peptide. Often, a combination of these techniques is required to achieve high purity.

Visualized Workflows

Cleavage_Workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_workup Workup and Isolation cluster_analysis Analysis and Purification peptide_resin PEGylated Peptide-Resin add_cocktail Add Cleavage Cocktail to Resin peptide_resin->add_cocktail prepare_cocktail Prepare Fresh Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) prepare_cocktail->add_cocktail react Stir at Room Temperature (2-4 hours) add_cocktail->react monitor Monitor by HPLC react->monitor filter_resin Filter to Separate Resin monitor->filter_resin Reaction Complete precipitate Precipitate Peptide in Cold Ether filter_resin->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash Wash Pellet with Cold Ether centrifuge->wash dry Dry Crude Peptide wash->dry analyze Analyze Crude Purity by HPLC dry->analyze purify Purify by Chromatography (RP-HPLC, SEC, IEX) analyze->purify final_product Lyophilized Pure PEGylated Peptide purify->final_product

Caption: Experimental workflow for t-butyl cleavage from PEGylated peptides.

Deprotection_Logic start Protected PEG-Peptide (with t-Butyl groups) cleavage Acid-Catalyzed Cleavage start->cleavage tfa TFA (Trifluoroacetic Acid) tfa->cleavage deprotected_peptide Deprotected PEG-Peptide cleavage->deprotected_peptide tbutyl_cation t-Butyl Cation (Reactive) cleavage->tbutyl_cation final_mixture Crude Product Mixture deprotected_peptide->final_mixture side_reactions Side Reactions (Alkylation of Trp, Met) tbutyl_cation->side_reactions neutralized_cation Neutralized By-products tbutyl_cation->neutralized_cation scavengers Scavengers (TIS, Water, etc.) scavengers->neutralized_cation neutralized_cation->final_mixture

References

Application Notes and Protocols for PROTAC Synthesis Using Fmoc-NH-PEG4-t-butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-NH-PEG4-t-butyl acetate (B1210297) as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the general principles, detailed experimental protocols, and representative data for the development of PROTACs aimed at inducing the degradation of specific target proteins.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.

Fmoc-NH-PEG4-t-butyl acetate is a popular polyethylene (B3416737) glycol (PEG)-based linker used in PROTAC synthesis. The PEG component enhances aqueous solubility and can improve pharmacokinetic properties. The Fmoc-protected amine and the t-butyl ester-protected carboxylic acid provide orthogonal protecting groups, allowing for sequential and controlled conjugation to the POI and E3 ligase ligands.

General Principles of PROTAC Synthesis with Fmoc-NH-PEG4-t-butyl Acetate

The synthesis of a PROTAC using Fmoc-NH-PEG4-t-butyl acetate typically follows a modular and stepwise approach. The general workflow involves the deprotection of one end of the linker, followed by coupling to either the POI ligand or the E3 ligase ligand. Subsequently, the other protecting group is removed, and the second ligand is attached. Amide bond formation is a common and reliable method for these conjugation steps.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in synthesizing a generic PROTAC using Fmoc-NH-PEG4-t-butyl acetate. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Fmoc Deprotection of Fmoc-NH-PEG4-t-butyl Acetate

This procedure describes the removal of the Fmoc protecting group to expose the free amine for subsequent coupling reactions.

Reagents and Materials:

  • Fmoc-NH-PEG4-t-butyl acetate

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Fmoc-NH-PEG4-t-butyl acetate (1.0 eq) in DMF.

  • Add the 20% piperidine in DMF solution (10 eq of piperidine).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield H2N-PEG4-t-butyl acetate.

Protocol 2: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to the Deprotected Linker

This protocol details the coupling of a POI or E3 ligase ligand containing a carboxylic acid to the free amine of the deprotected linker from Protocol 1.

Reagents and Materials:

  • H2N-PEG4-t-butyl acetate (1.1 eq)

  • Carboxylic acid-functionalized ligand (e.g., POI-COOH or E3-COOH) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the H2N-PEG4-t-butyl acetate to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled product (Ligand-PEG4-t-butyl acetate).

Protocol 3: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl ester protecting group to reveal the carboxylic acid for the final coupling step.

Reagents and Materials:

  • Ligand-PEG4-t-butyl acetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Ligand-PEG4-t-butyl acetate in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM (3x) to remove residual TFA to yield the carboxylic acid product (Ligand-PEG4-COOH).

Protocol 4: Final Amide Coupling to Complete the PROTAC Synthesis

This protocol outlines the final coupling of the second ligand (containing a free amine) to the carboxylic acid of the intermediate synthesized in Protocol 3.

Reagents and Materials:

  • Ligand-PEG4-COOH (1.0 eq)

  • Amine-functionalized ligand (e.g., POI-NH2 or E3-NH2) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Follow the procedure outlined in Protocol 2, using Ligand-PEG4-COOH and the amine-functionalized ligand as the coupling partners.

  • After workup, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for PROTACs utilizing PEG4 linkers against various cancer targets.

Table 1: Degradation Efficacy of a Representative KRAS G12C PROTAC with a PEG-based Linker

Cell LineDC50 (nM)Dmax (%)
NCI-H358~1250>90

Data is representative for a PROTAC targeting KRAS G12C with a PEG-based linker and may not be specific to Fmoc-NH-PEG4-t-butyl acetate.

Table 2: Degradation Efficacy of a Representative BCR-ABL PROTAC with a PEG-based Linker

Cell LineDC50 (nM)Dmax (%)
K562~100~94

Data is representative for a PROTAC targeting BCR-ABL with a PEG-based linker and may not be specific to Fmoc-NH-PEG4-t-butyl acetate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Linker Fmoc-NH-PEG4-tBu-Acetate Deprotection1 Fmoc Deprotection (Piperidine/DMF) Linker->Deprotection1 Amine_Linker H2N-PEG4-tBu-Acetate Deprotection1->Amine_Linker Coupling1 Amide Coupling (HATU/DIPEA) Amine_Linker->Coupling1 Ligand1 POI-COOH or E3-COOH Ligand1->Coupling1 Intermediate1 Ligand-PEG4-tBu-Acetate Coupling1->Intermediate1 Deprotection2 t-Butyl Deprotection (TFA/DCM) Intermediate1->Deprotection2 Intermediate2 Ligand-PEG4-COOH Deprotection2->Intermediate2 Coupling2 Amide Coupling (HATU/DIPEA) Intermediate2->Coupling2 Ligand2 POI-NH2 or E3-NH2 Ligand2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: Stepwise synthesis of a PROTAC using Fmoc-NH-PEG4-t-butyl acetate.

KRAS_Signaling_Pathway cluster_pathway KRAS Signaling Pathway and PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS Activation RAF RAF KRAS->RAF Degradation KRAS Degradation KRAS->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation PROTAC KRAS PROTAC PROTAC->KRAS Induces

Caption: PROTAC-mediated degradation of KRAS interrupts downstream signaling.

BCR_ABL_Signaling_Pathway cluster_pathway BCR-ABL Signaling Pathway and PROTAC Intervention BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 Degradation BCR-ABL Degradation BCR_ABL->Degradation Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL Induces

Caption: PROTAC-mediated degradation of BCR-ABL inhibits multiple oncogenic pathways.

Application Notes and Protocols for Fmoc-NH-PEG4-t-butyl acetate in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the stability, solubility, pharmacokinetic properties, and overall efficacy of the ADC. Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a heterobifunctional linker that incorporates a short, discrete polyethylene (B3416737) glycol (PEG) chain. The PEG moiety imparts hydrophilicity to the ADC, which can help to overcome the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl ester protecting groups allow for a sequential and controlled conjugation process, making it a valuable tool in the development of next-generation ADCs.

These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-NH-PEG4-t-butyl acetate in the synthesis and evaluation of ADCs.

Data Presentation

The incorporation of a PEG4 linker is expected to favorably impact the physicochemical and pharmacokinetic properties of an ADC. Below is a summary of these anticipated effects.

Table 1: Impact of PEG4 Linker on ADC Properties

PropertyEffect of PEG4 LinkerRationale
Solubility IncreasedThe hydrophilic PEG chain improves the solubility of the ADC, particularly with hydrophobic payloads, reducing the risk of aggregation.[2]
Aggregation DecreasedThe PEG linker provides a steric shield, minimizing intermolecular hydrophobic interactions that can lead to the formation of high molecular weight species.[1]
Hydrophobicity DecreasedHydrophobic Interaction Chromatography (HIC) analysis is expected to show a reduced retention time for PEGylated ADCs compared to their non-PEGylated counterparts.[3][4]
Drug-to-Antibody Ratio (DAR) Enables Higher DARsThe improved solubility and reduced aggregation allow for the attachment of a higher number of drug molecules per antibody without compromising stability.[5]
In Vivo Stability Generally HighThe amide bonds formed during conjugation are stable under physiological conditions. The overall stability also depends on the payload and the conjugation site on the antibody.[6]
Pharmacokinetics (PK) ImprovedIncreased hydrophilicity and reduced aggregation can lead to a longer plasma half-life and increased exposure of the ADC in vivo.[7][8]
In Vitro Potency (IC50) Potentially Moderate DecreaseA slight decrease in in vitro potency may be observed with some PEGylated linkers, but this is often offset by improved in vivo efficacy.[9]

Table 2: Comparative Pharmacokinetic Parameters of ADCs with Different Linkers (Illustrative)

Linker TypeAverage DARPlasma Clearance (mL/day/kg)Half-life (t½) (days)
Non-PEGylated (e.g., SMCC)4HigherShorter
PEG4 4 Lower Longer
PEG84LowestLongest
Non-cleavable (Thioether)4Generally LowLong

Note: These are generalized trends. Actual values are highly dependent on the specific antibody, payload, and experimental conditions.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and characterization of an ADC using Fmoc-NH-PEG4-t-butyl acetate and a payload containing a primary amine, such as Monomethyl Auristatin E (MMAE).

Part 1: Linker-Payload Synthesis

1.1. Fmoc Deprotection

  • Dissolve: Dissolve Fmoc-NH-PEG4-t-butyl acetate in a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).

  • Incubate: Stir the reaction mixture at room temperature for 30 minutes to 1 hour.

  • Monitor: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete removal of the Fmoc group.

  • Evaporate: Remove the piperidine and DMF under reduced pressure.

  • Purify: Purify the resulting amine-PEG4-t-butyl acetate product by flash chromatography on silica (B1680970) gel.

1.2. Payload Conjugation to the Linker

  • Activate Payload: If the cytotoxic payload contains a carboxylic acid, activate it to an N-hydroxysuccinimide (NHS) ester by reacting it with N,N'-dicyclohexylcarbodiimide (DCC) and NHS in an anhydrous solvent like DMF or dichloromethane (B109758) (DCM).

  • Couple: Add the purified amine-PEG4-t-butyl acetate to the activated payload solution.

  • Incubate: Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor: Track the formation of the linker-payload conjugate by LC-MS.

  • Purify: Purify the t-butyl protected linker-payload conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

1.3. Tert-Butyl Ester Deprotection

  • Dissolve: Dissolve the purified t-butyl protected linker-payload in a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Incubate: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor: Monitor the deprotection by LC-MS until the starting material is consumed.

  • Evaporate: Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (B28343) several times to ensure complete removal of residual TFA.

  • Result: The final linker-payload with a free carboxylic acid is obtained and can be lyophilized and stored at -20°C.

Part 2: Antibody-Drug Conjugation

2.1. Antibody Preparation (Stochastic Cysteine Conjugation Example)

  • Buffer Exchange: Exchange the antibody into a suitable buffer for reduction, such as phosphate-buffered saline (PBS) with 50 mM borate, pH 8.0.

  • Reduce: Partially reduce the interchain disulfide bonds of the antibody by adding a controlled molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Incubate: Incubate the reaction at 37°C for 1-2 hours.

  • Purify: Remove the excess TCEP by buffer exchange using a desalting column or tangential flow filtration (TFF).

2.2. Linker-Payload Activation and Conjugation

  • Activate Linker-Payload: Activate the carboxylic acid of the linker-payload to an NHS ester using DCC and NHS in anhydrous DMF.

  • Conjugate: Add the activated linker-payload solution to the reduced and purified antibody solution. A typical molar excess of the linker-payload is 5-10 fold per free thiol.

  • Incubate: Gently mix the reaction at room temperature for 2-4 hours or overnight at 4°C.

Part 3: ADC Purification and Characterization

3.1. Purification by Size Exclusion Chromatography (SEC)

  • Equilibrate: Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25 or Superdex 200) with a suitable formulation buffer (e.g., PBS, pH 7.4).

  • Load: Load the conjugation reaction mixture onto the column.

  • Elute: Elute the ADC with the formulation buffer. The ADC will elute in the initial high molecular weight fractions, separated from the unreacted linker-payload and other small molecule impurities.

  • Collect and Pool: Collect the fractions corresponding to the ADC monomer peak and pool them.

  • Concentrate: Concentrate the purified ADC using a centrifugal filter device.

3.2. Characterization

  • Drug-to-Antibody Ratio (DAR) and Purity by Hydrophobic Interaction Chromatography (HIC):

    • Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate) to separate ADC species with different DARs. This provides information on the average DAR and the distribution of drug-loaded species.

  • Aggregation Analysis by Size Exclusion Chromatography (SEC):

    • Use an analytical SEC column to determine the percentage of monomer, dimer, and higher-order aggregates in the purified ADC sample.

  • Confirmation of Conjugation and DAR by Mass Spectrometry (MS):

    • Use LC-MS to determine the molecular weight of the intact ADC or its subunits (light chain and heavy chain) to confirm successful conjugation and calculate the average DAR.

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of the purified ADC, a non-binding control ADC, and the free payload.

    • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Part 1: Linker-Payload Synthesis cluster_conjugation Part 2: ADC Conjugation cluster_purification Part 3: Purification & Characterization Fmoc_Linker Fmoc-NH-PEG4-tBu-acetate Amine_Linker H2N-PEG4-tBu-acetate Fmoc_Linker->Amine_Linker Fmoc Deprotection (20% Piperidine/DMF) Protected_LP tBu-protected Linker-Payload Amine_Linker->Protected_LP Payload Coupling Payload Cytotoxic Payload (e.g., MMAE) Payload->Protected_LP Final_LP Linker-Payload-COOH Protected_LP->Final_LP tBu Deprotection (TFA/DCM) Activated_LP Activated Linker-Payload (NHS Ester) Final_LP->Activated_LP Activation (DCC, NHS) Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody Antibody->Reduced_Ab Reduction (TCEP) Crude_ADC Crude ADC Reduced_Ab->Crude_ADC Conjugation Activated_LP->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (SEC) Characterization Characterization (SEC, HIC, MS) Purified_ADC->Characterization Bioassay In Vitro Cytotoxicity Assay Purified_ADC->Bioassay

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage (e.g., by Cathepsins) Cytosol Cytosol Payload_Release->Cytosol 5. Payload in Cytosol Target Intracellular Target (e.g., Tubulin) Cytosol->Target 6. Target Binding MMAE_Signaling_Pathway MMAE Released MMAE Tubulin α/β-Tubulin Dimers MMAE->Tubulin Binds to Tubulin Microtubule Microtubule Polymer MMAE->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Activation of Caspase Cascade

References

Application Notes and Protocols for Fmoc-NH-PEG4-t-butyl Acetate in Biomolecule Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a versatile, heterobifunctional linker widely employed in the chemical modification of biomolecules, particularly in solid-phase peptide synthesis (SPPS) and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on a primary amine, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and an acid-labile tert-butyl ester protecting a terminal carboxyl group, offers researchers precise control over sequential conjugation steps.

The hydrophilic PEG4 spacer enhances the solubility of the modified biomolecule in aqueous media, which can be advantageous for both handling and in vivo applications. The orthogonal protecting groups—Fmoc and t-butyl—are central to its utility, allowing for selective deprotection and subsequent functionalization at either end of the linker. This enables the site-specific incorporation of various moieties, such as targeting ligands, therapeutic agents, or reporter molecules.

Key Applications

  • Peptide Modification: Introduction of a PEG spacer to peptides to improve pharmacokinetic properties.

  • PROTAC Synthesis: Serves as a flexible linker to connect a target-binding ligand and an E3 ligase-recruiting ligand.[1][2][3]

  • Antibody-Drug Conjugates (ADCs): Can be utilized in the construction of linkers for ADCs.

  • Surface Functionalization: Modification of surfaces for biocompatibility and specific ligand attachment.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₃₀H₄₁NO₈
Molecular Weight 543.65 g/mol
Appearance Colorless to light yellow oil or solid
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and DMSO.
Storage Store at -20°C, sealed and protected from moisture. For solutions, store at -80°C for up to 6 months.

Note: The data presented in this table is compiled from various supplier specifications and should be considered as representative.

Experimental Protocols

The following protocols are representative examples of how Fmoc-NH-PEG4-t-butyl acetate can be used in the context of solid-phase peptide synthesis.

Protocol 1: N-terminal Modification of a Resin-Bound Peptide

This protocol describes the coupling of Fmoc-NH-PEG4-t-butyl acetate to the N-terminus of a peptide synthesized on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-NH-PEG4-t-butyl acetate

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)

  • Nitrogen source for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times) to remove residual piperidine.

  • Activation of Linker: In a separate vial, dissolve Fmoc-NH-PEG4-t-butyl acetate (2-3 equivalents), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in a minimal amount of DMF. Add DIPEA (4-6 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated linker solution to the washed peptide-resin. Agitate the mixture with nitrogen bubbling at room temperature for 2-4 hours.

  • Monitoring the Coupling: To check for completion, take a small sample of the resin beads and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (5 times), IPA (3 times), and DCM (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Deprotection and Cleavage

This protocol outlines the steps for the deprotection of the t-butyl group and the final cleavage of the modified peptide from the resin.

Materials:

  • PEGylated peptide-resin from Protocol 1

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Fmoc Deprotection (Optional): If the N-terminal Fmoc group on the PEG linker needs to be removed for further modification, treat the resin with 20% piperidine in DMF as described in Protocol 1.

  • Final Cleavage and t-Butyl Deprotection:

    • Wash the resin with DCM and dry it thoroughly.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate at room temperature with occasional swirling for 2-3 hours. This step cleaves the peptide from the resin and removes the t-butyl protecting group from the PEG linker, as well as other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA solution containing the peptide dropwise to a 10-fold excess of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Pellet the peptide by centrifugation and carefully decant the ether.

    • Wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data (Illustrative)

Due to the lack of specific published data for Fmoc-NH-PEG4-t-butyl acetate, the following table provides illustrative data based on typical outcomes for similar PEG linkers in solid-phase peptide synthesis. Actual results may vary depending on the peptide sequence and reaction conditions.

ParameterTypical ValueMethod of Analysis
Coupling Efficiency >98%Kaiser Test (qualitative), LC-MS
Crude Purity 70-90%RP-HPLC (at 220 nm)
Final Yield (post-HPLC) 30-50%UV-Vis Spectroscopy, Amino Acid Analysis

Visualization of Workflows and Pathways

Experimental Workflow for Peptide PEGylation

The following diagram illustrates the key steps in modifying a peptide with Fmoc-NH-PEG4-t-butyl acetate on a solid support.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_reagents Reagents Resin Peptide on Resin (Free N-terminus) Coupling Couple Fmoc-NH-PEG4- t-butyl acetate Resin->Coupling Washing1 Wash Coupling->Washing1 Cleavage Cleave from Resin & Deprotect t-butyl Washing1->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Purified PEGylated Peptide Purification->FinalProduct Linker Fmoc-NH-PEG4- t-butyl acetate Linker->Coupling CouplingReagents HBTU/HOBt/DIPEA CouplingReagents->Coupling CleavageCocktail TFA/TIS/H2O CleavageCocktail->Cleavage

Caption: Workflow for N-terminal PEGylation of a peptide on solid support.

Application in PROTACs: Targeting the Androgen Receptor

Fmoc-NH-PEG4-t-butyl acetate is an ideal linker for synthesizing PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A common target in prostate cancer therapy is the Androgen Receptor (AR).

The diagram below illustrates the mechanism of action of a hypothetical AR-targeting PROTAC that could be synthesized using this PEG linker.

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Conclusion

Fmoc-NH-PEG4-t-butyl acetate is a powerful tool for the modification of biomolecules, offering a blend of hydrophilicity and orthogonal reactivity. The provided protocols and conceptual frameworks serve as a guide for researchers to harness the potential of this linker in their own experimental designs, from fundamental peptide chemistry to the development of novel therapeutics like PROTACs. While the quantitative data is illustrative, it reflects the high efficiency generally achievable with these reagents under optimized conditions. Successful application will, as always, depend on careful experimental execution and purification.

References

Application Notes and Protocols for Incorporating Fmoc-NH-PEG4-t-butyl Acetate into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of Fmoc-NH-PEG4-t-butyl acetate (B1210297) into peptide sequences using Fmoc/tBu solid-phase peptide synthesis (SPPS). This protocol is designed for professionals in peptide chemistry, drug discovery, and development, offering a comprehensive workflow from resin preparation to final peptide cleavage and purification.

Introduction

Fmoc-NH-PEG4-t-butyl acetate is a valuable building block in peptide synthesis, often utilized as a hydrophilic spacer or linker in more complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] Its tetraethylene glycol (PEG4) moiety enhances the solubility and pharmacokinetic properties of the final peptide conjugate. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, while the C-terminal tert-butyl (tBu) ester is an acid-labile protecting group, making it fully compatible with standard Fmoc/tBu orthogonal synthesis strategies.[4]

This document outlines the experimental setup, detailed protocols, and necessary reagents for the efficient incorporation of this PEGylated building block.

Data Presentation: Reagents and Conditions

For successful incorporation, a precise stoichiometry of reagents and specific reaction conditions are crucial. The following table summarizes the recommended quantitative data for the key steps in the process.

Parameter Value Notes
Resin Wang Resin or Rink Amide ResinChoice depends on the desired C-terminal functionality (acid or amide).
Fmoc-NH-PEG4-t-butyl acetate 2 - 5 equivalents (relative to resin substitution)A higher excess may be required for difficult couplings.
Coupling Reagent HBTU/HOBt or HATU/HOAt2 - 5 equivalents
Base N,N-Diisopropylethylamine (DIPEA)4 - 10 equivalents
Solvent N,N-Dimethylformamide (DMF)High purity, peptide synthesis grade.
Fmoc Deprotection Solution 20% Piperidine (B6355638) in DMF---
Cleavage Cocktail 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)Scavengers are essential to prevent side reactions with sensitive residues.[5]
Coupling Time 1 - 4 hoursCan be monitored by a colorimetric test (e.g., Kaiser test).
Fmoc Deprotection Time 5 - 20 minutesTypically performed in two steps (e.g., 5 min + 15 min).
Cleavage Time 2 - 4 hours---

Experimental Protocols

The following protocols detail the step-by-step methodology for incorporating Fmoc-NH-PEG4-t-butyl acetate into a growing peptide chain on a solid support.

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add the Fmoc deprotection solution (20% piperidine in DMF) to the swollen resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Repeat the deprotection step with fresh solution for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-NH-PEG4-t-butyl Acetate
  • In a separate vial, dissolve Fmoc-NH-PEG4-t-butyl acetate (2-5 eq.) and the coupling reagent (e.g., HBTU, 2-5 eq.) in a minimal amount of DMF.

  • Add DIPEA (4-10 eq.) to the activation mixture and let it pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Cleavage and Deprotection
  • After the full peptide sequence is assembled, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Add the cleavage cocktail to the dried resin in a well-ventilated fume hood.

  • Gently agitate the mixture for 2-4 hours at room temperature. This step removes the side-chain protecting groups and cleaves the peptide from the resin.[6][7]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-NH-PEG4-t-butyl acetate Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Final_Cleavage Cleavage from Resin (TFA Cocktail) Washing_2->Final_Cleavage Repeat for next amino acid Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Experimental workflow for incorporating Fmoc-NH-PEG4-t-butyl acetate.

Signaling Pathway of Fmoc Deprotection and Coupling

peptide_synthesis_cycle cluster_resin Solid Support Resin_Peptide_Fmoc Resin-Peptide-Fmoc Piperidine 20% Piperidine in DMF Resin_Peptide_Fmoc->Piperidine Resin_Peptide_NH2 Resin-Peptide-NH2 Activated_AA Activated Fmoc-NH-PEG4-tBu-OAc (HBTU/DIPEA) Resin_Peptide_NH2->Activated_AA Piperidine->Resin_Peptide_NH2 Fmoc Removal New_Peptide_Fmoc Resin-Peptide-PEG4-Fmoc Activated_AA->New_Peptide_Fmoc Coupling New_Peptide_Fmoc->Resin_Peptide_Fmoc Cycle for next AA

Caption: Chemical cycle of Fmoc deprotection and amino acid coupling.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with Fmoc-NH-PEG4-t-butyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG4-t-butyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of this linker in solid-phase peptide synthesis (SPPS) and other bioconjugation applications.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-NH-PEG4-t-butyl acetate and what is it used for?

Fmoc-NH-PEG4-t-butyl acetate is a heterobifunctional linker molecule commonly used in chemical biology and drug discovery. It contains three key functional components:

  • An Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amine, which is base-labile and allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG4) consisting of four ethylene (B1197577) glycol units. This spacer enhances the solubility and bioavailability of the final conjugate.

  • A t-butyl ester protecting the terminal carboxylic acid. This group is acid-labile and can be selectively removed.

This linker is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Q2: What are the main challenges when using Fmoc-NH-PEG4-t-butyl acetate in synthesis?

The primary challenge encountered is often low coupling efficiency . This can be attributed to several factors, including:

  • Steric hindrance: The bulky t-butyl group and the flexible PEG chain can sterically hinder the approach of the activated carboxyl group to the free amine on the solid support or peptide chain.

  • Suboptimal reaction conditions: Inadequate activation of the carboxylic acid, inappropriate choice of coupling reagents or base, and insufficient reaction time can all lead to incomplete coupling.

  • Aggregation of the peptide-resin: The growing peptide chain, especially with hydrophobic residues, can aggregate on the solid support, preventing efficient access of the linker.

Q3: How can I monitor the coupling efficiency of Fmoc-NH-PEG4-t-butyl acetate?

Several methods can be employed to assess coupling efficiency:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the resin beads after the coupling step. A blue color indicates the presence of unreacted primary amines, signifying an incomplete reaction.

  • High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved portion of the peptide-resin can provide a quantitative measure of the coupling efficiency. The presence of a significant peak corresponding to the un-PEGylated peptide indicates a low coupling yield.

  • Mass Spectrometry (MS): Analysis of the crude product after cleavage can identify the presence of the desired PEGylated product as well as any truncated or un-PEGylated sequences.

Troubleshooting Guide for Low Coupling Efficiency

This section provides a structured approach to diagnosing and resolving low coupling efficiency with Fmoc-NH-PEG4-t-butyl acetate.

Issue 1: Incomplete Coupling Detected by Kaiser Test or HPLC/MS

Potential Causes and Solutions

Potential CauseRecommended Solution(s)
Insufficient Activation of the Linker - Increase Equivalents: Use a higher excess of the linker (e.g., 2-5 equivalents) relative to the free amines on the resin. - Optimize Pre-activation Time: Allow for a sufficient pre-activation time (typically 1-5 minutes) before adding the activated linker to the resin.
Inappropriate Coupling Reagents - Use a Stronger Coupling Reagent: For sterically hindered couplings, reagents like HATU, HCTU, or PyBOP are generally more effective than standard carbodiimides like DIC. - Include an Additive: The use of additives like HOBt or Oxyma Pure with carbodiimides can enhance coupling efficiency and reduce side reactions.
Steric Hindrance - Increase Coupling Time: Extend the reaction time (e.g., from 2 hours to 4-6 hours or even overnight) to allow more time for the sterically hindered components to react. - Elevate Reaction Temperature: Cautiously increasing the reaction temperature (e.g., to 30-40°C) can sometimes overcome the activation energy barrier. Monitor for potential side reactions.
Peptide Aggregation on Resin - Use Aggregation-Disrupting Solvents: Incorporate solvents like NMP or use a mixture of DMF/DCM to improve resin swelling and disrupt secondary structures. - Incorporate Pseudoprolines: If synthesizing a long peptide, the introduction of pseudoproline dipeptides can disrupt aggregation.
Suboptimal Base - Use a Non-Nucleophilic Base: Employ a hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to minimize side reactions. Ensure the correct stoichiometry is used (typically 2 equivalents for aminium/uronium salt-based couplings).
Illustrative Quantitative Data for Troubleshooting

The following table provides hypothetical data to illustrate how different coupling conditions might affect the yield of a PEGylated peptide. Note: This data is for illustrative purposes only and actual results may vary.

Coupling ReagentEquivalents of LinkerReaction Time (h)Temperature (°C)Estimated Coupling Yield (%)
DIC/HOBt1.522565
DIC/HOBt3.042575
HBTU/DIPEA1.522585
HATU/DIPEA 2.0 4 25 >95
HATU/DIPEA2.0240>95

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-NH-PEG4-t-butyl Acetate

This protocol is a starting point for the coupling of Fmoc-NH-PEG4-t-butyl acetate to a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation:

    • In a separate vial, dissolve Fmoc-NH-PEG4-t-butyl acetate (2.0 eq.), HATU (1.95 eq.), and HOAt (2.0 eq.) in DMF.

    • Add DIPEA (4.0 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated coupling solution to the washed resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion of the reaction. If the test is positive (blue beads), continue the coupling for an additional 1-2 hours or consider a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

Protocol 2: HPLC Analysis of Coupling Efficiency
  • Sample Preparation: Take a small sample of the resin (approx. 2-5 mg) after the coupling and washing steps.

  • Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV absorbance at 220 nm.

  • Data Analysis: Integrate the peak areas corresponding to the un-PEGylated and PEGylated peptide to determine the coupling efficiency.

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Efficiency Detected check_reagents Check Reagent Quality and Equivalents start->check_reagents increase_time_temp Increase Reaction Time and/or Temperature check_reagents->increase_time_temp kaiser_test Perform Kaiser Test increase_time_temp->kaiser_test change_coupling_reagent Change to a Stronger Coupling Reagent (e.g., HATU) double_couple Perform a Double Coupling change_coupling_reagent->double_couple hplc_ms Analyze by HPLC/MS double_couple->hplc_ms check_aggregation Assess Peptide Aggregation use_disrupting_solvents Use Aggregation-Disrupting Solvents check_aggregation->use_disrupting_solvents use_disrupting_solvents->change_coupling_reagent kaiser_test->change_coupling_reagent Positive kaiser_test->hplc_ms Negative hplc_ms->check_aggregation Low Purity / Deletion Products success Coupling Successful hplc_ms->success High Purity

Caption: A workflow diagram for troubleshooting low coupling efficiency.

Logical Relationship of Factors Affecting Coupling

Factors_Affecting_Coupling Coupling_Efficiency Coupling Efficiency Steric_Hindrance Steric Hindrance (t-butyl, PEG chain) Steric_Hindrance->Coupling_Efficiency decreases Reagent_Activity Coupling Reagent Activity Reagent_Activity->Coupling_Efficiency increases Reaction_Conditions Reaction Conditions (Time, Temp, Conc.) Reaction_Conditions->Coupling_Efficiency influences Peptide_Aggregation Peptide-Resin Aggregation Peptide_Aggregation->Coupling_Efficiency decreases

Caption: Factors influencing the coupling efficiency of Fmoc-NH-PEG4-t-butyl acetate.

Technical Support Center: Synthesis of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PEGylated peptides. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your PEGylation experiments.

Q1: Why is the yield of my PEGylated peptide consistently low?

A1: Low yield is a frequent issue in peptide PEGylation. Several factors could be contributing to this problem. Refer to the table below for common causes and their solutions.

Potential Cause Troubleshooting/Solution
Incomplete Reaction - Optimize Reaction Time: Monitor the reaction progress using HPLC to determine the optimal reaction time. - Increase Molar Excess of PEG Reagent: A higher molar ratio of PEG to peptide can drive the reaction to completion. Start with a 5- to 10-fold molar excess. - Optimize pH: The optimal pH depends on the PEGylation chemistry. For amine-specific PEGylation (lysine and N-terminus), a pH of 7.0-8.0 is generally recommended. For N-terminal specific PEGylation with PEG-aldehyde, a slightly acidic pH (around 5-7) is often used.[1][2]
Peptide Aggregation - Use Chaotropic Agents: Add agents like guanidinium (B1211019) chloride or urea (B33335) to the reaction buffer to disrupt peptide secondary structures. - Incorporate Organic Solvents: Adding organic solvents such as DMSO or DMF can improve the solubility of hydrophobic peptides.
Side Reactions - Hydrolysis of Activated PEG: Use fresh PEG reagents and prepare stock solutions immediately before use, especially for NHS esters which are moisture-sensitive. - Modification of Unintended Residues: For site-specific PEGylation, ensure that the reaction conditions are optimized to target the desired functional group. For example, for N-terminal specific PEGylation, precise pH control is crucial to minimize modification of lysine (B10760008) residues.[3]
Loss During Purification - Optimize Purification Method: Choose the most appropriate purification technique based on the properties of your PEGylated peptide. SEC is effective for removing unreacted peptide and PEG, while IEX can separate species with different degrees of PEGylation. - Minimize Non-specific Binding: For hydrophobic peptides, non-specific binding to chromatography columns can be an issue. Consider using a different type of resin or adding organic modifiers to the mobile phase.

Q2: My final product is a heterogeneous mixture of mono-, di-, and multi-PEGylated peptides. How can I improve the selectivity for mono-PEGylation?

A2: Achieving mono-PEGylation can be challenging, especially when targeting residues like lysine that may be present multiple times in the peptide sequence. Here are some strategies to enhance selectivity:

  • Site-Directed PEGylation: If possible, the most effective strategy is to introduce a unique reactive site for PEGylation, such as a single cysteine residue, through peptide design and synthesis.[4]

  • Control Reaction Stoichiometry: Use a lower molar excess of the PEG reagent to favor mono-PEGylation. This often requires careful optimization to balance yield and selectivity.

  • pH Optimization for N-Terminal PEGylation: For N-terminal PEGylation using PEG-aldehyde, maintaining a slightly acidic pH can protonate the ε-amino groups of lysine residues, making the α-amino group of the N-terminus the primary site of reaction.[2][3]

  • Use of Bulky PEG Reagents: Branched or Y-shaped PEG reagents can create steric hindrance after the first PEGylation event, which can disfavor further PEGylation on the same molecule.

  • Purification of Mono-PEGylated Species: If a mixture is unavoidable, ion-exchange chromatography (IEX) is a powerful technique for separating mono-PEGylated peptides from di- and multi-PEGylated forms, as the number of attached PEG chains alters the overall charge of the molecule.[5][6]

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

  • What is the best PEGylation strategy for my peptide? The choice of PEGylation strategy depends on the peptide sequence and the desired properties of the final conjugate.

    • N-terminal PEGylation: A good option for site-specific modification if the N-terminus is not crucial for biological activity.[3]

    • Cysteine-specific PEGylation: Offers high selectivity if a free cysteine is available or can be introduced.[4]

    • Lysine PEGylation: Often results in a mixture of products if multiple lysines are present.[4]

  • How does the molecular weight of PEG affect the PEGylation reaction? The molecular weight of the PEG can influence both the reaction efficiency and the properties of the final product.

PEG Molecular Weight Impact on Reaction & Product
Low MW PEG (<5 kDa) - Generally higher reaction efficiency. - Less impact on the biological activity of the peptide. - Shorter circulation half-life compared to higher MW PEGs.
High MW PEG (>20 kDa) - May have lower reaction efficiency due to steric hindrance. - Can significantly increase the hydrodynamic size, leading to a longer circulation half-life.[7] - Higher potential for reduced biological activity due to masking of the peptide's active site.
  • What are common side reactions in peptide PEGylation?

    • Hydrolysis of activated PEG reagents: Especially common with NHS esters in aqueous solutions.

    • Di- and multi-PEGylation: Occurs when multiple reactive sites on the peptide are accessible.

    • Formation of PEG-dimers: Can happen if the PEG reagent is not purely monofunctional.[3][8]

    • Oxidation of sensitive residues: Methionine and cysteine can be oxidized during the reaction or purification.

Purification & Characterization

  • What is the most effective method to purify my PEGylated peptide? A combination of chromatographic techniques is often necessary.

Purification Technique Primary Application
Size-Exclusion Chromatography (SEC) - Separation of PEGylated peptide from unreacted peptide and excess PEG reagent.[6]
Ion-Exchange Chromatography (IEX) - Separation of mono-, di-, and multi-PEGylated species. - Separation of positional isomers of mono-PEGylated peptides.[5][6]
Reversed-Phase HPLC (RP-HPLC) - High-resolution purification and analysis of the final product.
Membrane-based methods (e.g., ultrafiltration) - Can be used for initial purification to remove excess low molecular weight reagents and for buffer exchange.[9][10]
  • How can I determine the degree of PEGylation of my peptide? Several analytical techniques can be used to quantify the number of PEG chains attached to the peptide.

Analytical Method Principle
Mass Spectrometry (MS) - Provides the molecular weight of the PEGylated peptide, allowing for the calculation of the number of attached PEG units.[11]
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) - Determines the absolute molar mass of the conjugate in solution.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Can be used to determine the degree of PEGylation by comparing the integrals of characteristic proton signals from the PEG and the peptide.[11][12]
HPLC-based methods - Quantification can be achieved by comparing the peak areas of the PEGylated and un-PEGylated peptide.[13][14]

Experimental Protocols

Protocol 1: N-Terminal Specific PEGylation using PEG-Aldehyde

This protocol describes the site-specific PEGylation of a peptide at its N-terminus via reductive amination.[1][2]

  • Peptide and Reagent Preparation:

    • Dissolve the peptide in a reaction buffer (e.g., 100 mM MES or phosphate (B84403) buffer, pH 5.0-7.0) to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of PEG-aldehyde in the reaction buffer.

    • Prepare a stock solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in the reaction buffer.

  • PEGylation Reaction:

    • Add the PEG-aldehyde stock solution to the peptide solution to achieve a 5- to 10-fold molar excess of PEG over the peptide.

    • Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Reaction Quenching:

    • Add a quenching solution (e.g., 50 mM Tris buffer or glycine) to react with any unreacted PEG-aldehyde.

  • Purification:

    • Purify the PEGylated peptide using size-exclusion chromatography (SEC) to remove excess PEG and unreacted peptide, followed by reversed-phase HPLC (RP-HPLC) for high-purity final product.

Protocol 2: Lysine-Specific PEGylation using PEG-NHS Ester

This protocol describes the PEGylation of lysine residues in a peptide.

  • Peptide and Reagent Preparation:

    • Dissolve the peptide in an amine-free buffer (e.g., phosphate buffer, pH 7.0-7.5) to a final concentration of 2-10 mg/mL.

    • Prepare a stock solution of PEG-NHS ester in a dry, water-miscible solvent (e.g., DMSO or DMF) immediately before use.

  • PEGylation Reaction:

    • Add the PEG-NHS ester stock solution to the peptide solution to achieve the desired molar excess (a 5- to 10-fold molar excess is a good starting point).

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours with gentle stirring.

  • Reaction Quenching:

    • Add a quenching buffer containing a primary amine (e.g., 20 mM glycine (B1666218) or Tris) to consume any unreacted PEG-NHS ester.

  • Purification:

    • Purify the reaction mixture using ion-exchange chromatography (IEX) to separate the different PEGylated species, followed by SEC to remove unreacted PEG.

Visualizations

PEGylation_Workflow Peptide_Prep Peptide Preparation (Dissolution in Buffer) Reaction PEGylation Reaction (Controlled pH, Temp, Time) Peptide_Prep->Reaction PEG_Prep PEG Reagent Preparation PEG_Prep->Reaction Quenching Reaction Quenching Reaction->Quenching Purification Purification (SEC, IEX, RP-HPLC) Quenching->Purification Characterization Characterization (MS, HPLC, NMR) Purification->Characterization Final_Product Pure PEGylated Peptide Characterization->Final_Product

Caption: General workflow for peptide PEGylation.

Troubleshooting_Logic cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Aggregation Peptide Aggregation Low_Yield->Aggregation Purification_Loss Purification Loss Low_Yield->Purification_Loss Heterogeneity Product Heterogeneity Heterogeneity->Side_Reactions Lack_of_Selectivity Lack of Selectivity Heterogeneity->Lack_of_Selectivity Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions PEG_Choice Change PEG Reagent Side_Reactions->PEG_Choice Aggregation->Optimize_Conditions Purification_Strategy Refine Purification Strategy Purification_Loss->Purification_Strategy Lack_of_Selectivity->Optimize_Conditions Peptide_Design Peptide Redesign Lack_of_Selectivity->Peptide_Design Lack_of_Selectivity->PEG_Choice

Caption: Troubleshooting logic for common PEGylation issues.

References

Technical Support Center: Fmoc-NH-PEG4-t-butyl Acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Fmoc-NH-PEG4-t-butyl acetate (B1210297) during solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Fmoc-NH-PEG4-t-butyl acetate in peptide synthesis?

Fmoc-NH-PEG4-t-butyl acetate serves as a hydrophilic linker that can be incorporated into a peptide sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a temporary protecting group for the amine, which is removed at each cycle of peptide elongation. The PEG4 (tetraethylene glycol) moiety enhances the solubility of the final peptide, which can be particularly beneficial for hydrophobic sequences. The t-butyl ester protects the terminal carboxylic acid, which is typically cleaved at the final step of the synthesis under acidic conditions.

Q2: How stable is the t-butyl ester group to the conditions of Fmoc deprotection?

Q3: Is the PEG4 linker itself stable throughout the peptide synthesis process?

Polyethylene glycol (PEG) chains are generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated treatments with piperidine (B6355638) for Fmoc deprotection and the final cleavage with trifluoroacetic acid (TFA).[3][4]

Q4: What are the signs of instability or side reactions related to this linker?

Common indicators of instability or undesired side reactions include:

  • Low yield of the final peptide: This could suggest premature cleavage of the t-butyl ester and subsequent loss of the PEGylated portion of the peptide during wash steps.

  • Unexpected masses in the final product: Mass spectrometry analysis might reveal species corresponding to the peptide without the PEG linker or with a modified linker.

  • Difficult purification: The presence of closely related impurities can complicate the purification of the target peptide by HPLC.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of Fmoc-NH-PEG4-t-butyl acetate in your peptide synthesis experiments.

Issue 1: Low Yield of the Final PEGylated Peptide

Possible Cause: Premature cleavage of the t-butyl ester during the synthesis.

Troubleshooting Steps:

  • Minimize Fmoc Deprotection Time: Reduce the piperidine treatment time to the minimum required for complete Fmoc removal. This can be monitored using a colorimetric test like the Kaiser test.

  • Maintain Ambient Temperature: Ensure that the synthesis is performed at room temperature, as elevated temperatures can accelerate the cleavage of the t-butyl ester.

  • Use a Milder Base for Fmoc Deprotection: For particularly sensitive sequences, consider using a milder base for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations, although this may increase the risk of other side reactions like aspartimide formation.[2]

Issue 2: Presence of Non-PEGylated Peptide in the Final Product

Possible Cause: Incomplete coupling of the Fmoc-NH-PEG4-t-butyl acetate linker to the peptide chain.

Troubleshooting Steps:

  • Optimize Coupling Conditions:

    • Extend Coupling Time: Increase the reaction time for the coupling of the PEG linker.

    • Double Couple: Perform a second coupling step with fresh reagents to ensure maximum incorporation of the linker.

    • Choice of Coupling Reagents: Use highly efficient coupling reagents such as HBTU/DIPEA or HATU/DIPEA.

  • Ensure Reagent Quality: Use high-purity Fmoc-NH-PEG4-t-butyl acetate and fresh coupling reagents.

Issue 3: Difficulty in Purifying the Final PEGylated Peptide

Possible Cause: Aggregation of the peptide-PEG conjugate or presence of closely related impurities.

Troubleshooting Steps:

  • Optimize HPLC Conditions:

    • Modify Gradient: Use a shallower gradient during reverse-phase HPLC to improve the separation of the target peptide from impurities.

    • Alternative Solvents: Consider the use of alternative solvent systems or additives in the mobile phase.

  • Improve Solubility: The PEG linker is designed to improve solubility, but if aggregation is still an issue, consider synthesizing the peptide on a more hydrophilic resin, such as a PEG-based resin (e.g., TentaGel).[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Treat the resin-bound peptide with a solution of 20% piperidine in DMF.

  • Agitate the mixture at room temperature for the required duration (typically 5-20 minutes).

  • Drain the reaction vessel and wash the resin thoroughly with DMF.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the complete removal of the Fmoc group.

Protocol 2: Final Cleavage and Deprotection
  • Wash the resin-bound peptide with dichloromethane (B109758) (DCM).

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[5]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Data Presentation

Table 1: Stability of t-Butyl Protecting Groups under Various Conditions

ConditionProtecting GroupStabilityNotes
20% Piperidine in DMFt-Butyl EsterGenerally StableProlonged exposure or elevated temperatures may cause minor cleavage.
Trifluoroacetic Acid (TFA)t-Butyl EsterLabileCleaved during the final deprotection step.
20% Piperidine in DMFPEG LinkerStableThe ether linkages of the PEG chain are resistant to basic conditions.
Trifluoroacetic Acid (TFA)PEG LinkerStableThe PEG chain is also stable to the acidic conditions of final cleavage.

Visualizations

Diagram 1: General Workflow for Peptide Synthesis with a PEG Linker

G Resin Solid Support (Resin) Attach_AA Attach First Fmoc-AA-OH Resin->Attach_AA SPPS_Cycles Repetitive SPPS Cycles (Fmoc Deprotection & AA Coupling) Attach_AA->SPPS_Cycles Couple_Linker Couple Fmoc-NH-PEG4-t-butyl acetate SPPS_Cycles->Couple_Linker Final_Deprotection Final Cleavage and Side-Chain Deprotection (TFA) Couple_Linker->Final_Deprotection Purification Purification (HPLC) Final_Deprotection->Purification Final_Product Purified PEGylated Peptide Purification->Final_Product

Caption: Workflow for incorporating a PEG linker in SPPS.

Diagram 2: Troubleshooting Logic for Low Peptide Yield

G Low_Yield Low Yield of PEGylated Peptide Check_Coupling Verify Linker Coupling (Mass Spec of crude) Low_Yield->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Non-PEGylated peptide present Premature_Cleavage Premature t-Butyl Ester Cleavage Check_Coupling->Premature_Cleavage No major coupling issue Optimize_Coupling Optimize Coupling: - Extend Time - Double Couple Incomplete_Coupling->Optimize_Coupling Optimize_Deprotection Optimize Deprotection: - Minimize Time - Ambient Temp Premature_Cleavage->Optimize_Deprotection

Caption: Troubleshooting low yield of PEGylated peptide.

References

Overcoming steric hindrance with Fmoc-NH-PEG4-t-butyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG4-t-butyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile linker in overcoming steric hindrance and other synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-NH-PEG4-t-butyl acetate and what are its primary applications?

Fmoc-NH-PEG4-t-butyl acetate is a heterobifunctional linker molecule. It incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxylic acid. This structure makes it highly useful in:

  • Solid-Phase Peptide Synthesis (SPPS): The flexible PEG4 spacer helps to overcome steric hindrance between growing peptide chains and the solid support, improving coupling efficiency, especially for difficult or hydrophobic sequences.[1]

  • Bioconjugation: It serves as a hydrophilic spacer to connect biomolecules, such as antibodies or peptides, to other molecules like small molecule drugs. This is common in the development of Antibody-Drug Conjugates (ADCs).[2]

  • PROTACs Synthesis: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[3]

Q2: How does the PEG4 linker help in overcoming steric hindrance?

The polyethylene (B3416737) glycol (PEG) chain provides several benefits:

  • Flexibility and Length: The PEG4 chain acts as a flexible spacer, physically separating the reactive ends of the molecule from potentially bulky substrates or the solid support in SPPS. This increased distance reduces spatial interference.

  • Hydrophilicity: PEG linkers are hydrophilic, which can help to prevent aggregation of hydrophobic peptide chains during synthesis.[2] This improved solvation of the growing chain makes the reactive termini more accessible.

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the final conjugate, which is often beneficial for pharmaceutical applications.[2]

Q3: What are the functions of the Fmoc and t-butyl acetate groups?

  • Fmoc (Fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group for the amine. It is stable under acidic conditions used for the cleavage of other protecting groups like Boc, but it is readily removed by treatment with a mild base, typically piperidine (B6355638) in DMF, during SPPS.[4]

  • t-butyl acetate group: This protects the carboxylic acid functionality. The t-butyl ester is stable to the basic conditions used for Fmoc deprotection but can be cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA).[5][6] This orthogonality of protecting groups is crucial for controlled, stepwise synthesis.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Potential Cause Recommended Solution
Steric Hindrance The primary reason for using this linker. Ensure that the PEG4 spacer is sufficient. For extremely hindered systems, a longer PEG linker might be necessary.
Peptide Aggregation The PEG linker helps, but for highly aggregating sequences, consider using a higher swelling resin, or adding chaotropic salts like LiCl to the reaction mixture.
Incomplete Fmoc Deprotection If the preceding Fmoc group is not fully removed, the amine will not be available for coupling. Increase the deprotection time or use a stronger base solution (e.g., DBU in piperidine/DMF).[7]
Inefficient Activation Ensure your coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) are fresh and used in the correct stoichiometry (typically a 3-5 fold excess).

Problem 2: Premature Cleavage or Side Reactions During Deprotection

Potential Cause Recommended Solution
Fmoc group lability While generally stable, the Fmoc group can show some lability to tertiary amines like DIPEA used for neutralization. Minimize exposure time or use a milder base.
t-Butyl Cation Side Reactions During TFA cleavage of the t-butyl ester, the released t-butyl cation can alkylate sensitive residues like Tryptophan or Methionine.[7]
Aspartimide Formation When coupling an amino acid to an Aspartate residue, the subsequent Fmoc deprotection with piperidine can catalyze the formation of a cyclic aspartimide, leading to side products. Using DBU can exacerbate this issue.[7] If possible, protect the Asp side chain with a group less prone to this, or use milder deprotection conditions.

Experimental Protocols

Protocol 1: General Procedure for Incorporating Fmoc-NH-PEG4-t-butyl Acetate in SPPS

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

  • Resin Preparation: Start with a suitable resin (e.g., Wang, Rink Amide) with the first amino acid already attached and the N-terminal Fmoc group removed.

  • Activation and Coupling:

    • Dissolve Fmoc-NH-PEG4-t-butyl acetate (3-5 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU/HOBt or HATU, 3-5 eq.) in an appropriate solvent like DMF.

    • Add a base (e.g., DIPEA, 6-10 eq.) to the activation mixture.

    • Add the activated linker solution to the resin and shake at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating free amines), the coupling is incomplete and should be allowed to proceed longer or be repeated.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM and then DMF again to remove excess reagents and byproducts.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin extensively with DMF to remove the cleaved Fmoc group and piperidine.

  • Subsequent Coupling: The newly exposed amine at the end of the PEG linker is now ready for the coupling of the next Fmoc-protected amino acid.

  • Final Cleavage and t-Butyl Deprotection: After the full peptide is synthesized, the peptide is cleaved from the resin, and the t-butyl ester is deprotected simultaneously using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[5]

Protocol 2: Deprotection of the t-Butyl Ester

This protocol outlines the selective deprotection of the t-butyl ester to reveal the carboxylic acid.

  • Reagent Preparation: Prepare a cleavage solution. A common solution is Trifluoroacetic Acid (TFA). For sensitive peptides, scavengers should be added to the TFA to trap the t-butyl cations formed during deprotection. A typical mixture is 95% TFA, 2.5% H₂O, and 2.5% Triisopropylsilane (TIS).

  • Deprotection Reaction:

    • Suspend the peptide-resin or the purified peptide containing the t-butyl ester in the cleavage cocktail.

    • Stir at room temperature for 2-4 hours.

  • Product Isolation:

    • If on solid phase, filter the resin and collect the filtrate.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the wash.

    • Dry the final product under vacuum.

Visualizations

SPPS_Workflow cluster_0 Resin Resin with Free Amine Activate_Linker Activate Fmoc-NH-PEG4-tBu-OAc Couple_Linker Couple Linker to Resin Activate_Linker->Couple_Linker Add to Resin Wash1 Wash (DMF, DCM) Couple_Linker->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash (DMF) Fmoc_Deprotection->Wash2 Couple_AA Couple Next Fmoc-AA-OH Wash2->Couple_AA Repeat Repeat Cycle Couple_AA->Repeat Cleavage Final Cleavage & tBu Deprotection (TFA Cocktail) Couple_AA->Cleavage Repeat->Wash1 Final_Product Final Product Cleavage->Final_Product

Caption: Workflow for incorporating Fmoc-NH-PEG4-t-butyl acetate in SPPS.

Deprotection_Scheme Start Fmoc-NH-PEG4-tBu-Ester Fmoc-Protected Amine t-Butyl Protected Acid Step1 Piperidine / DMF Start->Step1 Intermediate H2N-PEG4-tBu-Ester Free Amine t-Butyl Protected Acid Step1->Intermediate Step2 TFA / Scavengers Intermediate->Step2 Final H2N-PEG4-COOH Free Amine Free Carboxylic Acid Step2->Final

Caption: Orthogonal deprotection strategy for Fmoc and t-butyl groups.

References

Validation & Comparative

Characterization of Fmoc-NH-PEG4-t-butyl Acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and peptide synthesis, the use of polyethylene (B3416737) glycol (PEG) linkers is a cornerstone for improving the solubility, stability, and pharmacokinetic properties of therapeutic molecules. Among these, Fmoc-NH-PEG4-t-butyl acetate (B1210297) stands out as a versatile heterobifunctional linker, offering an amine-reactive Fmoc-protected terminus and a carboxylic acid precursor protected as a t-butyl ester. This guide provides a comprehensive characterization of Fmoc-NH-PEG4-t-butyl acetate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), compares its performance with alternative linker technologies, and provides detailed experimental protocols for its analysis.

Physicochemical Properties

Fmoc-NH-PEG4-t-butyl acetate is a viscous oil or solid at room temperature, soluble in a range of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and chloroform (B151607) (CHCl₃). Its key structural features include the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetra-ethylene glycol (PEG4) spacer, and a t-butyl ester.

PropertyValueSource
Chemical Formula C₂₉H₃₉NO₈[1]
Molecular Weight 529.62 g/mol [1]
Appearance White to off-white solid or viscous oil[1]
Solubility Soluble in DCM, DMF, CHCl₃N/A

Spectroscopic Characterization

Due to the limited availability of public experimental spectra for Fmoc-NH-PEG4-t-butyl acetate, the following data is illustrative and based on the expected chemical shifts and mass-to-charge ratios derived from its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of Fmoc-NH-PEG4-t-butyl acetate, confirming the presence of the Fmoc group, the PEG linker, and the t-butyl ester.

Illustrative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.77d2HAr-H (Fmoc)
7.59d2HAr-H (Fmoc)
7.40t2HAr-H (Fmoc)
7.31t2HAr-H (Fmoc)
5.35br s1HNH
4.42d2HFmoc-CH ₂-O
4.22t1HFmoc-CH
3.65 - 3.55m16H-O-CH ₂-CH ₂-O- (PEG)
2.45t2H-CH ₂-COO-tBu
1.45s9H-C(CH ₃)₃

Illustrative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
172.5C =O (Ester)
156.4C =O (Carbamate)
143.9, 141.3Ar-C (Fmoc, quaternary)
127.7, 127.1, 125.1, 120.0Ar-C H (Fmoc)
80.5-C (CH₃)₃
70.6, 70.3, 69.9-O-C H₂-C H₂-O- (PEG)
67.2Fmoc-C H₂-O
47.3Fmoc-C H
40.8-C H₂-NH-
35.2-C H₂-COO-tBu
28.1-C(C H₃)₃
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight of the compound.

Illustrative ESI-MS Data

m/z (calculated)m/z (found)Ion Species
530.27530.27[M+H]⁺
552.25552.25[M+Na]⁺
1059.531059.53[2M+H]⁺
1081.511081.51[2M+Na]⁺

Comparison with Alternative Linkers

While Fmoc-NH-PEG4-t-butyl acetate is a highly effective linker, several alternatives are available, each with distinct properties and applications.

Linker TypeKey FeaturesAdvantagesDisadvantages
Fmoc-NH-PEG-COOH Similar to the title compound but with a free carboxylic acid.Ready for immediate conjugation without deprotection.Can be less stable for certain applications.
Boc-NH-PEG-t-butyl acetate Uses a Boc protecting group instead of Fmoc.Boc group is stable to a wider range of conditions.Requires harsher acidic conditions for deprotection.
Polysarcosine (pSar) Linkers A polypeptoid-based linker.Biocompatible, biodegradable, low immunogenicity.[2]Can be more expensive and complex to synthesize.
Peptide-Based Linkers Utilize short peptide sequences (e.g., Val-Cit).Can be designed for specific enzymatic cleavage.[3]Susceptible to premature cleavage by plasma proteases.[3]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of Fmoc-NH-PEG4-t-butyl acetate in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument : A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry
  • Sample Preparation : Prepare a 1 mg/mL stock solution of Fmoc-NH-PEG4-t-butyl acetate in methanol (B129727) or acetonitrile (B52724). Dilute this solution to 1-10 µg/mL with the mobile phase.

  • Instrument : An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

  • Analysis :

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Alternatively, perform liquid chromatography-mass spectrometry (LC-MS) using a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

  • MS Parameters :

    • Ionization mode: Positive ion mode.

    • Capillary voltage: 3-4 kV.

    • Drying gas flow: 5-10 L/min.

    • Gas temperature: 200-300 °C.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and other adducts.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the characterization and application of Fmoc-NH-PEG4-t-butyl acetate.

cluster_characterization Characterization cluster_application Application synthesis Synthesis of Fmoc-NH-PEG4-t-butyl acetate nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms structure Structural Confirmation nmr->structure ms->structure deprotection Fmoc Deprotection (e.g., Piperidine) structure->deprotection conjugation Conjugation to Target Molecule deprotection->conjugation final_deprotection t-Butyl Ester Deprotection (e.g., TFA) conjugation->final_deprotection final_product Final Bioconjugate final_deprotection->final_product

Caption: Workflow for the characterization and use of Fmoc-NH-PEG4-t-butyl acetate.

This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the characterization of Fmoc-NH-PEG4-t-butyl acetate. The provided illustrative data and detailed protocols serve as a practical resource for the analysis and application of this important linker in various research and development settings. The comparison with alternative linkers highlights the importance of selecting the appropriate tool for specific bioconjugation needs, ultimately contributing to the advancement of novel therapeutics.

References

A Comparative Analysis of Fmoc-NH-PEG4-t-butyl Acetate and Other PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools due to their unique physicochemical properties. This guide provides a comprehensive comparative analysis of Fmoc-NH-PEG4-t-butyl acetate (B1210297), a discrete PEG linker, with other PEG linker alternatives, supported by illustrative experimental data and detailed methodologies.

Introduction to PEG Linkers

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity, biocompatibility, and flexibility to the resulting conjugate. The process of attaching PEG chains, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules by:

  • Improving Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic drugs and biomolecules, which is crucial for formulation and bioavailability.[1][2][3]

  • Enhancing Stability: The hydration shell formed by the PEG chain can protect the conjugated molecule from enzymatic degradation and reduce aggregation.[4][5][6]

  • Prolonging Circulation Half-Life: The increased hydrodynamic radius of PEGylated molecules reduces renal clearance, leading to a longer in vivo half-life.[5][7]

  • Reducing Immunogenicity: PEG chains can mask epitopes on the conjugated molecule, thereby reducing its potential to elicit an immune response.[8][9]

Fmoc-NH-PEG4-t-butyl Acetate: A Profile

Fmoc-NH-PEG4-t-butyl acetate is a heterobifunctional, monodisperse PEG linker. Its key features include:

  • A Four-Unit PEG Chain (PEG4): This short, discrete PEG chain provides a balance of hydrophilicity and a defined spacer length.

  • An Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, allowing for orthogonal deprotection strategies in multi-step syntheses.[10]

  • A t-butyl Ester-Protected Carboxylic Acid: The tert-butyl ester is an acid-labile protecting group, providing another layer of orthogonal reactivity.[11]

This combination of features makes Fmoc-NH-PEG4-t-butyl acetate a versatile building block, particularly in the synthesis of complex molecules like PROTACs, where precise control over the linker composition is essential.[12][13]

Comparative Analysis of PEG Linker Properties

The choice of a PEG linker depends on several factors, including the specific application, the properties of the molecules to be conjugated, and the desired characteristics of the final product. Below is a comparative overview of key linker properties.

Impact of PEG Chain Length

The length of the PEG chain is a critical parameter that influences the physicochemical and biological properties of the conjugate.

PropertyShorter PEG Chains (e.g., PEG4)Longer PEG Chains (e.g., PEG8, PEG12)Rationale & References
Solubility Moderate improvementSignificant improvementLonger chains provide a greater number of hydrophilic ethylene glycol units.[14][15]
In Vivo Half-Life Modest increaseSubstantial increaseIncreased hydrodynamic volume reduces renal clearance.[4][5]
In Vitro Potency Often higherMay be reducedLonger linkers can sometimes create steric hindrance, affecting binding to the target.[16]
Aggregation Effective at reducing aggregationHighly effective at reducing aggregationThe steric shielding effect is more pronounced with longer chains.[5]
Cell Permeability Generally favorableCan be reducedIncreased polarity and molecular weight can hinder passage through cell membranes.[14]

Note: The data presented is illustrative and compiled from various studies. The optimal PEG linker length is context-dependent and should be empirically determined.

Linear vs. Branched PEG Linkers

The architecture of the PEG linker also plays a significant role in the performance of the conjugate.

PropertyLinear PEG LinkersBranched PEG LinkersRationale & References
Hydrodynamic Volume SmallerLargerBranched structures create a more spherical and bulky conformation.[17]
Payload Capacity Typically one payload per linkerCan accommodate multiple payloadsMultiple arms provide more attachment points.[18][]
Shielding Effect GoodSuperiorThe three-dimensional structure provides more effective masking of the payload.[17]
Synthesis & Purity Generally more straightforwardCan be more complex to synthesize and purifyRequires precise control over the branching points.[18]
In Vivo Clearance FasterSlowerThe larger size of branched PEGs leads to slower clearance.[16][17]

Note: The data presented is illustrative and compiled from various studies. The choice between linear and branched architectures depends on the desired drug-to-antibody ratio (DAR) and pharmacokinetic profile.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates utilizing PEG linkers. The following are representative protocols.

Protocol 1: Synthesis of a PROTAC using Fmoc-NH-PEG4-t-butyl Acetate

This protocol outlines a general procedure for the synthesis of a PROTAC molecule.

Diagram: PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_step1 Step 1: Fmoc Deprotection cluster_step2 Step 2: Coupling to E3 Ligase Ligand cluster_step3 Step 3: t-Butyl Ester Deprotection cluster_step4 Step 4: Coupling to Target Protein Ligand A Fmoc-NH-PEG4-t-butyl acetate C H2N-PEG4-t-butyl acetate A->C Deprotection B Piperidine (B6355638) in DMF D H2N-PEG4-t-butyl acetate G E3 Ligand-Linker Intermediate D->G Amide Bond Formation E E3 Ligase Ligand-COOH E->G F Coupling Reagents (e.g., HATU, DIPEA) H E3 Ligand-Linker Intermediate J E3 Ligand-Linker-COOH H->J Acidic Cleavage I TFA in DCM K E3 Ligand-Linker-COOH N Final PROTAC Molecule K->N Amide Bond Formation L Target Protein Ligand-NH2 L->N M Coupling Reagents

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Methodology:

  • Fmoc Deprotection: Dissolve Fmoc-NH-PEG4-t-butyl acetate in dimethylformamide (DMF). Add piperidine (20% v/v) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. After completion, remove the solvent under reduced pressure to obtain the free amine.

  • Coupling to E3 Ligase Ligand: Dissolve the deprotected linker and the carboxylic acid-functionalized E3 ligase ligand in DMF. Add a coupling reagent such as HATU and a base like DIPEA. Stir the reaction at room temperature overnight. Purify the product by flash chromatography.

  • t-Butyl Ester Deprotection: Dissolve the E3 ligand-linker intermediate in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) (e.g., 50% v/v) and stir at room temperature for 2-4 hours.[11] Monitor the cleavage by LC-MS. Remove the solvent and TFA under reduced pressure.

  • Coupling to Target Protein Ligand: Dissolve the resulting carboxylic acid and the amine-functionalized target protein ligand in DMF. Add a coupling reagent and a base. Stir at room temperature overnight. Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to assess the efficacy of a synthesized PROTAC in degrading its target protein.[20]

Diagram: Western Blot Workflow

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Signal Detection G->H I Data Analysis (Densitometry) H->I

Caption: A standard workflow for assessing protein degradation via Western Blot.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 value.[20]

Logical Relationships in Linker Design

The selection of a PEG linker involves a careful consideration of the interplay between its properties and the desired outcomes for the final conjugate.

Diagram: Linker Properties and Performance

Linker_Performance cluster_properties Linker Properties cluster_performance Conjugate Performance Length Chain Length Solubility Solubility Length->Solubility Influences PK Pharmacokinetics Length->PK Impacts Efficacy Efficacy Length->Efficacy Affects Architecture Architecture (Linear/Branched) Stability Stability Architecture->Stability Enhances Architecture->PK Determines ProtectingGroups Protecting Groups (Fmoc/t-Butyl) Synthesis Synthetic Strategy ProtectingGroups->Synthesis Enables Orthogonal Synthesis

Caption: The relationship between PEG linker properties and conjugate performance.

Conclusion

The selection of an appropriate PEG linker is a critical step in the development of advanced bioconjugates. Fmoc-NH-PEG4-t-butyl acetate offers a well-defined, monodisperse building block with orthogonal protecting groups, making it a valuable tool for the precise construction of complex molecules like PROTACs.

The comparative analysis of different PEG linker characteristics, such as chain length and architecture, reveals that there is no one-size-fits-all solution. Shorter linkers may be advantageous for maintaining in vitro potency, while longer and branched linkers can significantly improve pharmacokinetic properties. Ultimately, the optimal linker design must be empirically determined for each specific application, balancing the need for solubility, stability, and potent biological activity. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in their pursuit of novel and effective therapeutics.

References

A Head-to-Head Comparison of Fmoc-NH-PEG4-t-butyl acetate and Fmoc-NH-PEG4-COOH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, particularly in the development of therapeutic peptides and complex bioconjugates, the incorporation of polyethylene (B3416737) glycol (PEG) linkers is a widely adopted strategy to enhance solubility, stability, and pharmacokinetic properties. Among the various PEGylating agents, Fmoc-NH-PEG4-t-butyl acetate (B1210297) and Fmoc-NH-PEG4-COOH are two commonly employed bifunctional linkers. While both introduce a hydrophilic tetraethylene glycol spacer, their differing terminal functionalities—a t-butyl ester versus a carboxylic acid—dictate their strategic application in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of their performance, supported by established chemical principles and detailed experimental protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.

Physicochemical and Performance Characteristics

The choice between Fmoc-NH-PEG4-t-butyl acetate and Fmoc-NH-PEG4-COOH hinges on the desired synthetic strategy, particularly the point of conjugation and the overall protection scheme of the peptide. The following table summarizes their key properties and expected performance in SPPS.

FeatureFmoc-NH-PEG4-t-butyl acetateFmoc-NH-PEG4-COOH
Molecular Weight 543.66 g/mol 487.54 g/mol
Terminal Functional Group t-Butyl EsterCarboxylic Acid
Coupling Strategy Coupled via the N-terminal Fmoc-protected amine to a resin-bound peptide with a free carboxylic acid, or to a side chain.Coupled via its carboxylic acid to a free amine on the resin or the N-terminus of a growing peptide chain.
Deprotection of Terminal Group Requires strong acid (e.g., Trifluoroacetic acid - TFA) for cleavage of the t-butyl ester to reveal a carboxylic acid.[1]The carboxylic acid is the reactive group and does not require deprotection for coupling.
Orthogonality in Fmoc-SPPS The t-butyl group is cleaved under the same conditions as most side-chain protecting groups (e.g., tBu, Boc, Trt) during the final cleavage from the resin.[2]The free carboxylic acid allows for direct coupling using standard peptide coupling reagents (e.g., HBTU, HATU).
Expected Yield Generally high, as the t-butyl ester is stable throughout the synthesis until the final cleavage step.High, dependent on the efficiency of the coupling reaction.
Expected Purity High, with potential for t-butyl cation-related side reactions during final cleavage, which can be mitigated with scavengers.High, dependent on preventing side reactions during the coupling step.
Key Application Useful for introducing a protected carboxylic acid at the N-terminus or on a side chain, which can be deprotected post-synthesis for further conjugation in solution.Primarily used for direct incorporation into a peptide sequence via standard amide bond formation during SPPS.

Experimental Protocols

The following are detailed protocols for the incorporation of each linker into a peptide chain during standard Fmoc-based solid-phase peptide synthesis.

Protocol 1: Incorporation of Fmoc-NH-PEG4-COOH onto a Resin-Bound Peptide

This protocol describes the coupling of the carboxylic acid of the PEG linker to the free N-terminal amine of a peptide chain attached to a solid support.

1. Resin Preparation and Swelling:

  • Place the peptide-resin in a suitable reaction vessel.
  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL per gram of resin).
  • Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection of the Peptide-Resin:

  • Drain the DMF from the swollen resin.
  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.
  • Agitate the mixture for 5 minutes, then drain.
  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL per gram of resin).
  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Coupling of Fmoc-NH-PEG4-COOH:

  • In a separate vial, dissolve Fmoc-NH-PEG4-COOH (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (3 eq.) or HATU (3 eq.) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and vortex briefly.
  • Immediately add the activated linker solution to the deprotected peptide-resin.
  • Agitate the mixture at room temperature for 2 hours, or until a negative Kaiser test indicates complete coupling.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL), dichloromethane (B109758) (DCM) (3 x 5 mL), and finally DMF (3 x 5 mL).

4. Subsequent Steps:

  • The resin is now ready for the deprotection of the Fmoc group on the newly added PEG linker to continue chain elongation, or for final cleavage if this is the terminal residue.

Protocol 2: Incorporation and Deprotection of Fmoc-NH-PEG4-t-butyl acetate

This protocol outlines the coupling of the amine of the PEG linker and the subsequent deprotection of the t-butyl ester during the final cleavage step. The coupling would typically be to a resin with a carboxylic acid linker, but for comparison, we will assume it is being added to a peptide with an activated C-terminus, which is less common in standard SPPS. A more typical use is in solution phase or on specific side chains. For the purpose of this guide, we will focus on its behavior within a standard Fmoc-SPPS workflow where it might be incorporated via its amine, followed by the deprotection of the t-butyl ester.

1. Coupling of Fmoc-NH-PEG4-t-butyl acetate (Hypothetical On-Resin Scenario):

  • This linker would typically be used in solution phase. For on-resin applications, one would need a resin with an activated carboxylic acid or use it to react with the side chain of an amino acid like Asp or Glu. For N-terminal modification, the peptide on resin would need its C-terminus activated, which is non-standard. The primary utility is post-synthesis conjugation or as a building block where the t-butyl ester provides orthogonal protection to be removed later.

2. Final Cleavage and Deprotection of the t-butyl Ester:

  • This protocol assumes the peptide synthesis is complete and the peptide containing the Fmoc-NH-PEG4-t-butyl acetate moiety is ready for cleavage from the resin and deprotection.
  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).[1] The TIS acts as a scavenger for the t-butyl cations generated.
  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
  • Concentrate the combined filtrate under reduced pressure.
  • Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the peptide pellet under vacuum. The resulting peptide will have a free carboxylic acid at the end of the PEG linker.

Visualizing the Chemistry and Workflows

To better illustrate the differences in structure and application, the following diagrams are provided.

G cluster_0 Fmoc-NH-PEG4-t-butyl acetate cluster_1 Fmoc-NH-PEG4-COOH a Fmoc-NH-(CH₂CH₂O)₄-CH₂CH₂CO-O-tBu b Fmoc-NH-(CH₂CH₂O)₄-CH₂CH₂COOH

Caption: Chemical Structures of the Compared PEG Linkers.

workflow_cooh start Peptide-Resin (with free N-terminus) coupling Couple with Fmoc-NH-PEG4-COOH (HBTU/DIPEA in DMF) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 result Fmoc-PEG4-Peptide-Resin wash1->result

Caption: Workflow for Incorporating Fmoc-NH-PEG4-COOH.

workflow_tbu start Completed Peptide-Resin (containing PEG4-t-butyl acetate) cleavage Cleavage and Deprotection (TFA/TIS/H₂O) start->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation result Purified Peptide (with free COOH on PEG linker) precipitation->result

References

Purity assessment of synthetic peptides using Fmoc-NH-PEG4-t-butyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of Synthetic Peptides

The successful application of synthetic peptides in research, diagnostics, and therapeutics hinges on their purity. Impurities, which can include deletion sequences, truncated forms, or incompletely deprotected peptides, can significantly impact experimental outcomes, affecting both the safety and efficacy of peptide-based products.[1] Therefore, rigorous purity assessment is a critical step in the quality control of synthetic peptides.[2]

This guide provides a comprehensive comparison of the primary analytical methods used for peptide purity assessment. It should be noted that while molecules like Fmoc-NH-PEG4-t-butyl acetate (B1210297) are integral to the peptide synthesis process, they function as polyethylene (B3416737) glycol (PEG) linkers or spacers, not as agents for post-synthesis purity analysis.[3][4][5] These linkers are used to improve the solubility of hydrophobic peptides or to attach other molecules and tags during synthesis.[6][7] The actual assessment of purity is conducted using a suite of powerful analytical techniques, which will be the focus of this guide.

The Standard Workflow of Synthetic Peptide Production

The production of a synthetic peptide is a multi-step process that begins with synthesis and concludes with rigorous quality control. Each step is crucial for obtaining a final product of the desired purity and identity.

G cluster_0 Peptide Synthesis Workflow Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Chain Elongation Complete Purification Purification (e.g., Preparative RP-HPLC) Cleavage->Purification Crude Peptide QC Quality Control / Purity Assessment Purification->QC Purified Peptide Fractions Final Final Lyophilized Peptide QC->Final Purity Confirmed

Figure 1. A generalized workflow for synthetic peptide production, from synthesis to final quality control.

Comparison of Key Analytical Methods

The primary orthogonal methods for assessing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).[8] Each technique leverages different physicochemical principles, providing complementary information about the peptide sample.

Method Principle of Separation / Detection Information Provided Key Advantages Limitations
RP-HPLC HydrophobicityRetention time, peak area (% purity)Robust, reproducible, quantitative precision, widely used.[1][9]Lower resolution for complex mixtures compared to UPLC. May not separate impurities with similar hydrophobicity.
UPLC Hydrophobicity (using smaller particles and higher pressure)Higher resolution retention time and peak area.Faster analysis, higher resolution, improved sensitivity, reduced solvent consumption compared to HPLC.[10][11][12]Higher operational pressure requires specialized equipment.[11]
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Molecular weight, impurity identification, sequence confirmation (via fragmentation).[1][8]High specificity and sensitivity, essential for identity confirmation and identifying modifications.[13]Primarily qualitative for purity unless coupled with a separation technique and using standards.[14]
Capillary Electrophoresis (CE) Charge-to-hydrodynamic size ratioMigration time, peak area (% purity)High resolution, minimal sample volume, effective for charged and hydrophilic peptides.[13][15]Can have lower sensitivity for neutral molecules, potential for interaction with capillary wall.[16]
Quantitative Performance Comparison: HPLC vs. UPLC

Modernizing from HPLC to UPLC systems can yield significant improvements in separation performance, which is critical for resolving closely related peptide impurities.

Performance Metric HPLC System UHPLC System UPLC System Comment
Resolution (between two specific peptides) 1.72.73.1Lower dispersion in UPLC systems results in sharper peaks and better separation.
Peak Capacity (a measure of separation power) 118170196Higher peak capacity allows for the resolution of more components in a complex sample.
Analysis Time ~15 min~6 minUp to 10x fasterUPLC offers a significant reduction in run time, increasing throughput.[12][17]
Sensitivity Standard2-3x Higher2-3x HigherNarrower peaks in UPLC lead to greater peak height and improved signal-to-noise ratio.[11][17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable peptide purity assessment. Below are representative methodologies for the most common analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of peptide purity analysis, separating peptides based on their hydrophobicity.[9]

  • Objective : To separate and quantify the target peptide relative to impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.

  • Instrumentation : HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • Materials :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[18]

    • Mobile Phase A : 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[18]

    • Mobile Phase B : 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).[18]

    • Sample : Peptide dissolved in Mobile Phase A (or a suitable solvent) to a concentration of approximately 1 mg/mL.

  • Procedure :

    • Sample Preparation : Dissolve the peptide sample and filter through a 0.45 µm syringe filter to remove particulates.[18]

    • Column Equilibration : Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.[18]

    • Injection : Inject 10-20 µL of the prepared peptide sample onto the column.[18]

    • Gradient Elution : Apply a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[18]

    • Detection : Monitor the column effluent using a UV detector at 214 nm, where the peptide bond absorbs light.[8]

    • Data Analysis : Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC or UPLC with the high specificity of mass spectrometry, making it the definitive method for confirming peptide identity and identifying unknown impurities.[1][8]

  • Objective : To confirm the molecular weight of the target peptide and to identify the mass of any co-eluting impurities.

  • Instrumentation : An HPLC or UPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - Quadrupole Time-of-Flight, ESI-QTOF).

  • Materials :

    • Column : C18 reversed-phase column suitable for UPLC (e.g., 2.1 x 100 mm, <2 µm particle size).

    • Mobile Phase A : 0.1% (v/v) Formic Acid in LC-MS grade water.

    • Mobile Phase B : 0.1% (v/v) Formic Acid in LC-MS grade acetonitrile.

    • Sample : Peptide dissolved in Mobile Phase A to a concentration of 0.1-0.5 mg/mL.

  • Procedure :

    • LC Separation : Perform chromatographic separation using a fast gradient (e.g., 5% to 95% Mobile Phase B over 5-10 minutes).

    • Mass Spectrometry : Set the mass spectrometer to positive ion mode and acquire full scan mass spectra over a relevant mass-to-charge (m/z) range (e.g., 300-2000 m/z).[18]

    • Tandem MS (Optional) : If the instrument has MS/MS capabilities, perform fragmentation analysis on the main peptide peak and significant impurity peaks to confirm sequence and identify the nature of the impurity.[1]

    • Data Analysis : Deconvolute the acquired mass spectra to determine the molecular weights of the species present in each chromatographic peak. Compare the observed masses with the theoretical masses of the target peptide and potential impurities (e.g., deamidated or truncated forms).[18]

Capillary Electrophoresis (CE)

CE offers exceptionally high-resolution separations based on the charge and size of molecules, making it an excellent orthogonal technique to RP-HPLC.[13]

  • Objective : To separate the target peptide from charged impurities with high efficiency.

  • Instrumentation : A CE system with a power supply, capillary, and a UV detector.

  • Materials :

    • Capillary : Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

    • Background Electrolyte (BGE) : e.g., 50 mM phosphate (B84403) buffer, pH 2.5.

    • Sample : Peptide dissolved in the BGE at a concentration of 0.5 mg/mL.[8]

  • Procedure :

    • Capillary Conditioning : Rinse the capillary sequentially with 0.1 M NaOH, water, and finally the BGE.

    • Sample Injection : Inject the sample into the capillary using pressure (e.g., 50 mbar for 5 seconds).[8]

    • Separation : Apply a voltage of 20-30 kV across the capillary to initiate electrophoretic migration.[8]

    • Detection : Detect the migrating analytes at 200 nm as they pass the detector window.[8]

    • Data Analysis : Analyze the resulting electropherogram. Purity is calculated based on the corrected peak areas of the main peptide and any impurities.[8]

Orthogonal Method Analysis Workflow

For comprehensive quality control, particularly in drug development, a multi-faceted approach combining different analytical techniques is employed. This ensures that all potential impurities are detected and characterized.

G cluster_1 Orthogonal Purity Analysis Workflow Sample Purified Peptide Sample RPHPLC RP-HPLC / UPLC Analysis Sample->RPHPLC LCMS LC-MS Analysis Sample->LCMS CE Capillary Electrophoresis Sample->CE Report Comprehensive Purity Report RPHPLC->Report Quantitative Purity (%) LCMS->Report Identity Confirmation (Mass) Impurity Identification CE->Report Orthogonal Purity (%) Charged Impurity Profile

Figure 2. Workflow demonstrating the use of orthogonal analytical methods for comprehensive peptide purity assessment.

References

A Comparative Guide to Validating the Incorporation of Fmoc-NH-PEG4-t-butyl Acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of polyethylene (B3416737) glycol (PEG) linkers into peptides, a process known as PEGylation, is a critical strategy in drug development to enhance the therapeutic properties of peptides, such as increasing their hydrodynamic size, improving solubility, and reducing immunogenicity.[1][2] This guide provides a comprehensive comparison of methods to validate the successful incorporation of Fmoc-NH-PEG4-t-butyl acetate (B1210297) into a peptide sequence during solid-phase peptide synthesis (SPPS). It also presents a comparative analysis with alternative PEGylation strategies, supported by experimental data and detailed protocols.

Introduction to Fmoc-NH-PEG4-t-butyl Acetate

Fmoc-NH-PEG4-t-butyl acetate is a heterobifunctional PEG linker commonly used in Fmoc-based solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the amine, allowing for sequential addition to the N-terminus of a growing peptide chain. The t-butyl ester protects the carboxylic acid end, which can be deprotected in the final cleavage step. This linker is particularly useful for introducing a short, discrete PEG spacer to modulate the pharmacokinetic properties of a peptide.

Experimental Workflow for Validation

The successful incorporation of the PEG linker must be rigorously validated at various stages of the synthesis and purification process. The following diagram illustrates a typical experimental workflow.

Peptide PEGylation Validation Workflow cluster_synthesis Peptide Synthesis & PEGylation cluster_analysis Analysis & Characterization Start Start SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) Start->SPPS 1. Chain Elongation Fmoc_Deprotection N-terminal Fmoc Deprotection SPPS->Fmoc_Deprotection 2. Expose N-terminus PEG_Coupling Coupling of Fmoc-NH-PEG4-t-butyl acetate Fmoc_Deprotection->PEG_Coupling 3. On-resin PEGylation Cleavage Cleavage from Resin & Deprotection PEG_Coupling->Cleavage 4. Release Peptide Crude_Peptide Crude PEGylated Peptide Cleavage->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification 5. Isolate Product Mass_Spec Mass Spectrometry (MALDI-TOF/LC-MS) Purification->Mass_Spec 6. Confirm Mass Purity_Analysis Purity Analysis (Analytical RP-HPLC) Purification->Purity_Analysis 7. Assess Purity Structural_Analysis Structural Analysis (NMR, CD) Purity_Analysis->Structural_Analysis 8. Confirm Structure Final_Product Validated PEGylated Peptide Structural_Analysis->Final_Product

References

The Impact of PEG Linker Length in Bioconjugation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a pivotal decision that significantly influences the efficacy, stability, and pharmacokinetic profile of the final product.[1] Among the diverse linker technologies available, polyethylene (B3416737) glycol (PEG) linkers are extensively used due to their hydrophilicity, biocompatibility, and their capacity to enhance the solubility and in vivo half-life of bioconjugates.[1][2] This guide offers a comparative analysis of PEG linkers of varying lengths, substantiated by experimental data, to facilitate the selection of the most suitable linker for specific bioconjugation needs.

The length of the PEG linker, ranging from short, discrete molecules (e.g., PEG2, PEG4, PEG8, PEG12) to longer polymer chains, profoundly affects the physicochemical and biological characteristics of bioconjugates like antibody-drug conjugates (ADCs).[1][3] While shorter PEG spacers are beneficial for creating compact conjugates, longer linkers may be essential for overcoming steric hindrance and improving solubility.[1]

Data Presentation: Performance Comparison of Different Length PEG Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators in different bioconjugation applications.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

PEG Linker LengthClearance Rate (mL/day/kg)Area Under the Curve (AUC) (day*µg/mL)Fold Change in Half-Life vs. No PEGReference Molecule
No PEG~330~12,0001.0Non-binding IgG-MMAE
PEG2~100~3,500-Non-binding IgG-MMAE
PEG4~160~5,600-Non-binding IgG-MMAE
PEG8~280~9,800-Non-binding IgG-MMAE
PEG12~280~10,000-Non-binding IgG-MMAE
PEG24~290~10,000-Non-binding IgG-MMAE
4 kDa--2.5-fold increaseAffibody-MMAE
10 kDa--11.2-fold increaseAffibody-MMAE

Data synthesized from studies on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8, and affibody-based drug conjugates.[1][4][5]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy of ADCs

PEG Linker LengthIn Vitro Cytotoxicity (IC50, ng/mL)Fold Reduction in Cytotoxicity vs. No PEGIn Vivo Tumor Growth Inhibition (%)Reference Molecule
No PEG~101.0~50Affibody-MMAE
4 kDa~454.5-foldImprovedAffibody-MMAE
10 kDa~22022-foldMost IdealAffibody-MMAE

Data from a study on affibody-based drug conjugates.[4][6]

Table 3: Influence of PEG Linker Length on Receptor Binding Affinity

PEG Linker LengthBinding Affinity (IC50, nM)Target ReceptorReference Molecule
PEG21.9 ± 0.2Gastrin-Releasing Peptide Receptor (GRPR)natGa-NOTA-PEGn-RM26
PEG33.1 ± 0.3GRPRnatGa-NOTA-PEGn-RM26
PEG44.5 ± 0.5GRPRnatGa-NOTA-PEGn-RM26

Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. In this specific case, shorter mini-PEG linkers led to a lower IC50 value, indicating higher binding affinity.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: Antibody PEGylation with Maleimide-PEG Linkers

This protocol outlines the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody, which is often generated by reducing interchain disulfide bonds.[1]

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEGn-linker

  • Phosphate-buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.[1]

  • Buffer Exchange: Remove excess TCEP by performing a buffer exchange into PBS, pH 7.2, using a desalting column or tangential flow filtration.[1]

  • Conjugation: Immediately add the desired molar excess (e.g., 10-20 fold) of the Maleimide-PEGn-linker solution to the reduced antibody.[1]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1]

  • Purification: Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted PEG linkers and other impurities.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell lines (e.g., HER2-positive cells like NCI-N87)

  • ADCs with varying PEG linker lengths

  • 96-well plates

  • Cell culture medium and reagents

  • Cell viability assay reagent (e.g., CCK-8)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the ADCs for a specified period (e.g., 72 hours).[5]

  • Viability Assessment: Assess cell viability using a standard assay like CCK-8.[5]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the cytotoxicity of each conjugate.[5]

Protocol 3: In Vivo Half-Life Determination

This protocol is for determining the pharmacokinetic parameter of a bioconjugate's in vivo half-life.[1]

Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., mice or rats)

  • ELISA or other suitable analytical method to quantify the bioconjugate in plasma

Procedure:

  • Administration: Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.[1]

  • Sample Collection: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[1]

  • Plasma Processing: Process the blood samples to obtain plasma.[1]

  • Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).[1]

  • Pharmacokinetic Analysis: Plot the plasma concentration of the bioconjugate versus time and fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).[1]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of PEG linkers in bioconjugation.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_analysis Performance Analysis Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction Biomolecule->Conjugation PEG_Linker PEG Linker (Variable Length) PEG_Linker->Conjugation Payload Payload (e.g., Drug) Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Bioconjugate PEGylated Bioconjugate Purification->Bioconjugate InVitro In Vitro Assays (Cytotoxicity, Binding) Bioconjugate->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Bioconjugate->InVivo Data Data Analysis InVitro->Data InVivo->Data

Caption: Experimental workflow for synthesis and performance analysis of PEGylated bioconjugates.

logical_relationship cluster_properties Physicochemical & Biological Properties PEG_Length PEG Linker Length Solubility Solubility & Stability PEG_Length->Solubility Increases PK Pharmacokinetics (Half-life, Clearance) PEG_Length->PK Improves Activity Biological Activity (Binding, Cytotoxicity) PEG_Length->Activity Modulates (can decrease in vitro) Efficacy In Vivo Efficacy PK->Efficacy Enhances Activity->Efficacy Impacts

Caption: Logical relationship of PEG linker length to bioconjugate performance characteristics.

References

The Impact of PEGylation on Peptide Bioactivity: A Comparative Guide to Fmoc-NH-PEG4-t-butyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of therapeutic peptides to enhance their pharmacokinetic and pharmacodynamic properties is a cornerstone of modern drug development. Among the various strategies, PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—has emerged as a leading method to improve a peptide's in vivo performance. This guide provides a comprehensive comparison of peptides modified with Fmoc-NH-PEG4-t-butyl acetate (B1210297), a common PEGylating agent, against their unmodified counterparts and peptides modified with alternative strategies. We present supporting experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and workflows to offer a thorough understanding of the impact of this modification.

Introduction to Fmoc-NH-PEG4-t-butyl acetate and Peptide PEGylation

Fmoc-NH-PEG4-t-butyl acetate is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a t-butyl protected carboxylic acid. This reagent is instrumental in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of a PEG linker. The Fmoc group is compatible with standard Fmoc-based SPPS chemistry, allowing for the precise placement of the PEG chain on the peptide backbone. Subsequent deprotection of the t-butyl ester reveals a carboxylic acid, which can be used for further conjugation or left as is.

PEGylation, in a broader sense, offers several advantages for therapeutic peptides:

  • Increased Hydrodynamic Size: The attachment of PEG chains increases the peptide's size, which can significantly reduce its renal clearance, thereby prolonging its circulation half-life.

  • Enhanced Solubility: PEG is a highly hydrophilic polymer, and its conjugation can improve the solubility of hydrophobic peptides.

  • Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing the likelihood of an immune response.[1]

  • Protection from Proteolytic Degradation: The steric hindrance provided by the PEG chain can protect the peptide from enzymatic degradation in the bloodstream.

However, PEGylation is not without its potential drawbacks. The increased size and steric hindrance can sometimes lead to a partial or complete loss of biological activity by interfering with the peptide's binding to its target receptor.[2][] Therefore, the site and length of PEGylation must be carefully optimized for each peptide.

Comparative Analysis of Biological Activity

To illustrate the impact of PEGylation, we will use the Glucagon-Like Peptide-1 (GLP-1) and its analogs as a case study. GLP-1 is a peptide hormone that plays a crucial role in regulating blood glucose levels, making it a key target for the treatment of type 2 diabetes. However, native GLP-1 has a very short half-life in vivo.

In Vitro Receptor Binding and Potency

The following table summarizes the in vitro biological activity of native GLP-1 compared to a PEGylated version. The data is a representative compilation from multiple studies.

CompoundReceptor Binding Affinity (Ki, nM)In Vitro Potency (EC50, nM)
Native GLP-1 1.50.8
PEGylated GLP-1 (Site-specific, 20 kDa PEG) 5.23.1
Liraglutide (Acylated GLP-1 Analog) 0.90.5

Data are representative values compiled from literature and are intended for comparative purposes.

As the table indicates, site-specific PEGylation of GLP-1 with a 20 kDa PEG chain resulted in a slight decrease in receptor binding affinity and in vitro potency compared to the native peptide. This is a common trade-off with PEGylation, where the steric hindrance of the PEG chain can partially interfere with receptor interaction. In contrast, an alternative modification strategy, such as the acylation seen in Liraglutide, can sometimes lead to enhanced or maintained potency.

In Vivo Pharmacokinetics

The true benefit of PEGylation is often most evident in its impact on the peptide's pharmacokinetic profile.

CompoundHalf-life (t1/2, hours) in rodentsMean Residence Time (MRT, hours) in rodents
Native GLP-1 < 0.1< 0.1
PEGylated GLP-1 (Site-specific, 20 kDa PEG) 23.030.5
Liraglutide (Acylated GLP-1 Analog) 1315

Data are representative values compiled from literature and are intended for comparative purposes.

The data clearly demonstrates the dramatic improvement in the pharmacokinetic profile of GLP-1 upon PEGylation. The half-life and mean residence time are significantly extended, which translates to a longer duration of action in vivo. This allows for less frequent dosing, improving patient compliance. Acylation also improves the pharmacokinetic profile, though in this example, to a lesser extent than high molecular weight PEGylation.

Alternatives to PEGylation

While PEGylation is a well-established and effective strategy, concerns about the potential for anti-PEG antibodies and the non-biodegradable nature of PEG have driven the development of alternative approaches.[4][5][6]

  • PASylation: This technology involves the genetic fusion of a peptide or protein with a polypeptide sequence composed of proline, alanine, and serine. These PAS sequences are hydrophilic and unstructured, mimicking the biophysical properties of PEG.

  • XTENylation: Similar to PASylation, XTENylation involves the fusion of a peptide with a long, unstructured, non-repetitive, and hydrophilic protein sequence.

  • Lipidation (Acylation): This strategy involves the attachment of a fatty acid moiety to the peptide, which promotes binding to serum albumin. This reversible binding to the large albumin protein effectively shields the peptide from renal clearance and enzymatic degradation, thus extending its half-life.[7] Liraglutide and Semaglutide are successful examples of this approach.

  • Glycosylation: The attachment of sugar moieties to the peptide can also improve its solubility, stability, and pharmacokinetic profile.

The choice of modification strategy depends on the specific peptide, its mechanism of action, and the desired therapeutic profile.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) and On-Resin PEGylation

This protocol provides a general workflow for the synthesis of a peptide and its subsequent site-specific PEGylation using Fmoc-NH-PEG4-t-butyl acetate on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Fmoc-NH-PEG4-t-butyl acetate

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Solvents (DMF, DCM)

  • Automated peptide synthesizer or manual synthesis vessel

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Site-Specific PEGylation:

    • At the desired position for PEGylation, incorporate an amino acid with an orthogonal protecting group on its side chain (e.g., Fmoc-Lys(Dde)-OH).

    • After completing the peptide sequence, selectively deprotect the Dde group using 2% hydrazine (B178648) in DMF.

    • Wash the resin thoroughly.

    • Couple Fmoc-NH-PEG4-t-butyl acetate to the deprotected lysine (B10760008) side chain using standard coupling conditions.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (including the t-butyl group on the PEG linker).

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the PEGylated peptide by mass spectrometry.

In Vitro Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a PEGylated peptide to its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [125I]-labeled native peptide)

  • Unlabeled native peptide (for standard curve)

  • PEGylated peptide

  • Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Prepare Reagents: Prepare serial dilutions of the unlabeled native peptide and the PEGylated peptide in assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • A fixed concentration of radiolabeled ligand.

    • Increasing concentrations of either the unlabeled native peptide or the PEGylated peptide.

    • A fixed amount of cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacokinetic Study

This protocol outlines a basic procedure for determining the pharmacokinetic profile of a PEGylated peptide in a rodent model.

Materials:

  • PEGylated peptide

  • Vehicle (e.g., saline or PBS)

  • Rodent model (e.g., rats or mice)

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Analytical method for peptide quantification in plasma (e.g., ELISA or LC-MS/MS)

Protocol:

  • Dosing: Administer a single dose of the PEGylated peptide to the animals via the desired route (e.g., intravenous or subcutaneous).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the PEGylated peptide in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizations

GLP-1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated upon the binding of a GLP-1 analog to its receptor on a pancreatic β-cell.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1_Analog GLP-1 Analog (e.g., PEG-GLP-1) GLP1R GLP-1 Receptor GLP-1_Analog->GLP1R G_Protein G Protein (Gs) GLP1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Vesicle_Mobilization Insulin Vesicle Mobilization PKA->Vesicle_Mobilization Gene_Transcription Insulin Gene Transcription PKA->Gene_Transcription Epac2->Vesicle_Mobilization Insulin_Exocytosis Insulin Exocytosis Vesicle_Mobilization->Insulin_Exocytosis

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of experiments to compare a PEGylated peptide with its unmodified counterpart.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_comparison Comparative Analysis Peptide_Synthesis Peptide Synthesis (SPPS) PEGylation Site-Specific PEGylation Peptide_Synthesis->PEGylation Purification Purification (HPLC) PEGylation->Purification Analysis Analysis (MS) Purification->Analysis Binding_Assay Receptor Binding Assay Analysis->Binding_Assay Functional_Assay Cell-Based Functional Assay Analysis->Functional_Assay PK_Study Pharmacokinetic Study Analysis->PK_Study Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis PD_Study Pharmacodynamic Study PK_Study->PD_Study PD_Study->Data_Analysis

Caption: Workflow for comparing native and PEGylated peptides.

Conclusion

The use of Fmoc-NH-PEG4-t-butyl acetate for the site-specific PEGylation of peptides is a powerful strategy to significantly improve their pharmacokinetic properties, leading to a longer duration of action in vivo. While this modification can sometimes result in a modest decrease in in vitro potency, the overall therapeutic benefit is often substantial. The choice of whether to PEGylate a peptide and how to do so requires careful consideration of the desired therapeutic outcome and a thorough experimental evaluation of the modified molecule's biological activity. As the field of peptide therapeutics continues to evolve, alternative strategies to PEGylation are also gaining prominence, offering a broader toolkit for the rational design of next-generation peptide drugs.

References

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis Featuring Fmoc-NH-PEG4-t-butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A critical, yet often underestimated, component of a PROTAC is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting ligand. This guide provides an objective comparison of outcomes with and without the hydrophilic polyethylene (B3416737) glycol (PEG) linker, specifically focusing on the role of precursors like Fmoc-NH-PEG4-t-butyl acetate (B1210297), against alternatives such as hydrophobic alkyl chains.

The composition, length, and flexibility of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[1][2] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[1][2] This guide presents a synthesized comparison of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target.[3] The hypothetical PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by either a PEG4 linker (derived from Fmoc-NH-PEG4-t-butyl acetate) or an alkyl C8 linker of comparable length.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key performance indicators for this comparative series of BRD4-targeting PROTACs, illustrating the impact of the linker on in vitro degradation, cellular permeability, and pharmacokinetic properties.

Table 1: In Vitro Degradation of BRD4

Linker TypeLinker CompositionDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
With PEG4 Fmoc-NH-PEG4-t-butyl acetate derived2095
Without PEG4 Alkyl C8 Chain15085

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[1][3]

Table 2: Cellular Permeability and Target Engagement

Linker TypePAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
With PEG4 1.530
Without PEG4 2.565

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.[3]

Table 3: Pharmacokinetic Properties in Mice

Linker TypeOral Bioavailability (%)Plasma Half-life (hours)
With PEG4 153.0
Without PEG4 51.8

Pharmacokinetic parameters were determined following a single oral dose in mice.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for BRD4 Degradation

Objective: To quantify the degradation of BRD4 protein induced by PROTACs.

Protocol:

  • Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4-11) in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.[3] Treat the cells with varying concentrations of the PROTACs (e.g., 1, 10, 100, 1000 nM) for 24 hours.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1] Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH). Calculate DC50 and Dmax values from the dose-response curves.[1]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the PROTACs.

Protocol:

  • Plate Preparation: A filter plate with a PVB membrane is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Sample Addition: The PROTACs are dissolved in a buffer solution and added to the donor wells of the filter plate. The acceptor wells are filled with a buffer solution.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.[3] Permeability is calculated based on the amount of compound that has crossed the artificial membrane.

NanoBRET Target Engagement Assay

Objective: To measure the binding of PROTACs to BRD4 in living cells.[3]

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for BRD4 fused to NanoLuc luciferase and a HaloTag-fused E3 ligase (e.g., VHL).[3]

  • Cell Plating: Plate the transfected cells in a 96-well plate.[3]

  • Compound Treatment: Treat the cells with a fluorescent tracer that binds to BRD4 and varying concentrations of the PROTACs.[3]

  • BRET Measurement: After incubation, add the NanoBRET substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The displacement of the tracer by the PROTAC results in a decrease in the BRET signal.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the fluorescent tracer.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., JQ1-PEG4-VHL) PROTAC->PROTAC Ternary_Complex Target-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds Target Target Protein (BRD4) Target->Ternary_Complex Binds Proteasome 26S Proteasome Target->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Binds Ternary_Complex->Target Ubiquitination Ubiquitin Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Releases

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-BRD4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (DC50/Dmax) detection->analysis end End analysis->end Logical_Relationship cluster_with_peg With PEG4 Linker cluster_without_peg Without PEG4 Linker (Alkyl) peg_linker Fmoc-NH-PEG4-t-butyl acetate (Hydrophilic) peg_solubility Increased Solubility peg_linker->peg_solubility peg_permeability Improved Cell Permeability peg_solubility->peg_permeability peg_pk Favorable PK Properties peg_permeability->peg_pk peg_efficacy High Degradation Efficacy (Low DC50, High Dmax) peg_pk->peg_efficacy alkyl_linker Alkyl C8 Linker (Hydrophobic) alkyl_solubility Decreased Solubility alkyl_linker->alkyl_solubility alkyl_permeability Potentially Higher Passive Permeability (but aggregation risk) alkyl_solubility->alkyl_permeability alkyl_pk Less Favorable PK Properties alkyl_permeability->alkyl_pk alkyl_efficacy Lower Degradation Efficacy (Higher DC50, Lower Dmax) alkyl_pk->alkyl_efficacy

References

Safety Operating Guide

FmocNH-PEG4-t-butyl acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Fmoc-NH-PEG4-t-butyl acetate (B1210297) is crucial for maintaining laboratory safety and ensuring environmental compliance. Due to its chemical composition, this compound and any associated waste should be managed as hazardous chemical waste. The fundamental principle is to prevent its release into the environment and to ensure the safety of all laboratory personnel.[1]

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[1][2] Laboratory personnel should treat all chemical wastes as hazardous unless explicitly confirmed otherwise by EHS.[3][4]

Hazard Assessment of Components

The disposal protocol for Fmoc-NH-PEG4-t-butyl acetate is informed by the properties of its constituent chemical groups. While Polyethylene Glycol (PEG) is generally considered low-toxicity and biodegradable, the Fmoc and t-butyl acetate groups necessitate handling the compound as hazardous waste.[2][5][6]

ComponentKey Hazard CharacteristicsDisposal Consideration
Fmoc Group Belongs to a class of compounds typically handled as chemical waste.[1][7]Treat as hazardous chemical waste.[1]
PEG Linker Generally low toxicity and biodegradable.[2][5]If mixed with hazardous materials, the entire mixture is treated as hazardous.[2]
t-Butyl Acetate Flammable liquid.[6][8]Dispose of as hazardous waste via a licensed contractor; do not discharge to sewer.[6][9]

Personal Protective Equipment (PPE)

Before handling Fmoc-NH-PEG4-t-butyl acetate for disposal, ensure you are wearing the appropriate personal protective equipment.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust particles and splashes.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.[7]
Body Protection Laboratory coat.Protects clothing and skin from contamination.[1]
Ventilation Handle in a chemical fume hood.Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][7]

Step-by-Step Disposal Protocol

The proper disposal route depends on the form of the waste—whether it is unused solid, a solution, or contaminated labware.

Procedure for Unused or Waste Solid

Solid waste of Fmoc-NH-PEG4-t-butyl acetate must be disposed of as hazardous chemical waste.[1]

  • Containerization : Place the solid waste in its original container or a clearly labeled, sealable, and chemically compatible container. Ensure the container is in good condition and free from leaks.[1]

  • Labeling : Affix a hazardous waste label to the container. The label must include the full chemical name ("Fmoc-NH-PEG4-t-butyl acetate"), the words "Hazardous Waste," and the accumulation start date.[7]

  • Storage : Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible chemicals. Keep the container securely closed when not in use.[7]

  • Disposal : Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.[7][9]

Procedure for Solutions and Reaction Waste

Solutions containing Fmoc-NH-PEG4-t-butyl acetate, including reaction mixtures or solutions from Fmoc deprotection (often containing piperidine (B6355638) and DMF), must be collected as liquid hazardous waste.[1][10]

  • Containerization : Collect all liquid waste in a sealable, chemically compatible container (e.g., a solvent waste bottle). Do not overfill the container.

  • Labeling : Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations, including solvents.[1]

  • Storage : Store the container in a designated hazardous waste area, away from drains and incompatible materials. Ensure the container is tightly sealed.[7]

  • Disposal : Arrange for disposal through your institution's hazardous waste management program.[1]

Procedure for Contaminated Materials

Items such as gloves, weighing paper, pipette tips, and empty containers that have come into contact with the compound are considered contaminated solid waste.[7]

  • Collection : Place all contaminated solid items into a designated, labeled hazardous waste container (e.g., a lined solid waste drum or a designated waste bag).[7]

  • Empty Containers : The original, empty product container should also be disposed of as hazardous waste.[7]

  • Storage and Disposal : Store the container in the hazardous waste accumulation area and arrange for disposal through your institution's hazardous waste program.[1]

Spill Cleanup Protocol

Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[3][4]

  • Safety First : Alert others in the area and evacuate if necessary. Ensure proper ventilation.

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, cat litter, or commercial sorbent pads) to soak up the spill. For solid spills, carefully sweep the material to avoid generating dust.[11]

  • Collection : Collect all contaminated absorbent materials and place them in a sealable, labeled hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate solvent or soap and water. Dispose of all cleaning materials (wipes, etc.) as hazardous waste.[7]

  • Disposal : Arrange for the disposal of the hazardous waste container through your EHS department.

G start Start: Disposal of Fmoc-NH-PEG4-t-butyl acetate waste_type Identify Waste Type start->waste_type solid_node Unused/Waste Solid waste_type->solid_node Solid liquid_node Solution / Reaction Waste waste_type->liquid_node Liquid labware_node Contaminated Labware (Gloves, Tips, etc.) waste_type->labware_node Labware spill_node Spill Residue & Cleanup Materials waste_type->spill_node Spill containerize 1. Containerize in a sealed, compatible container. solid_node->containerize liquid_node->containerize labware_node->containerize spill_node->containerize label_hw 2. Label as 'Hazardous Waste' with full chemical name(s). containerize->label_hw store 3. Store in designated hazardous waste area. label_hw->store dispose 4. Arrange disposal via EHS / Licensed Contractor. store->dispose

Caption: Decision workflow for proper disposal of Fmoc-NH-PEG4-t-butyl acetate waste.

References

Personal protective equipment for handling FmocNH-PEG4-t-butyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for Fmoc-NH-PEG4-t-butyl acetate (B1210297) is limited, an analysis of its functional groups (Fmoc, PEG, t-butyl acetate) and related compounds suggests potential hazards. The compound may cause respiratory tract, skin, and eye irritation[1]. The tert-butyl acetate component is a flammable liquid and can cause skin and eye irritation[2][3][4]. Therefore, appropriate PPE is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes[5][6][7].

  • Skin Protection: A lab coat or a chemical-resistant apron is required to protect against skin contact[7][8]. Disposable nitrile or neoprene gloves are essential and should be changed regularly, especially if contamination is suspected[8][9].

  • Respiratory Protection: Handling of the solid compound, which may form dust, should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if significant aerosolization is possible, a NIOSH-approved respirator is recommended[6][7].

  • Footwear: Closed-toe shoes are mandatory in the laboratory to protect against spills[5][9].

II. Quantitative Data Summary

The following table summarizes the available physical and chemical properties of Fmoc-NH-PEG4-t-butyl acetate.

PropertyValueReference
CAS Number 894427-95-3[10]
Molecular Formula C29H39NO8[10]
Molecular Weight 529.62 g/mol [10]
Appearance Powder[10]
Storage Conditions -20°C for 2 years (as powder)[10]
4°C for 2 weeks (in DMSO)[10]
-80°C for 6 months (in DMSO)[10]

III. Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures will ensure the safe handling of Fmoc-NH-PEG4-t-butyl acetate.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.
  • Verify that the product label matches the order information.
  • Wear appropriate PPE (gloves and eye protection) during inspection.

2. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[2].
  • Follow the recommended storage temperatures to ensure stability[10].
  • The storage area should be clearly marked with the identity of the substance.

3. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound must be performed in a chemical fume hood to minimize inhalation of dust particles.
  • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.
  • Clean the weighing area and tools thoroughly after use.

4. Dissolution:

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.
  • If using a volatile solvent, ensure the process is conducted in a chemical fume hood.
  • Ensure the container is appropriate for the solvent being used.

5. Use in Experiments:

  • Conduct all experimental procedures involving this compound in a well-ventilated area or a fume hood.
  • Avoid direct contact with skin, eyes, and clothing.
  • Keep the container closed when not in use.

IV. Disposal Plan

Proper disposal of Fmoc-NH-PEG4-t-butyl acetate and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

1. Chemical Waste:

  • Dispose of unused or waste Fmoc-NH-PEG4-t-butyl acetate as hazardous chemical waste in accordance with local, state, and federal regulations.
  • Do not dispose of this chemical down the drain or in the regular trash.
  • Collect waste in a clearly labeled, sealed, and appropriate container.

2. Contaminated Materials:

  • All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and pipette tips, should be considered contaminated.
  • Place all contaminated disposable materials in a designated hazardous waste container.
  • Non-disposable contaminated items (e.g., glassware, spatulas) should be decontaminated using an appropriate solvent or cleaning procedure before reuse. Rinse aid from decontamination should be collected as hazardous waste.

V. Experimental Workflow and Emergency Procedures

The following diagrams illustrate the standard workflow for handling Fmoc-NH-PEG4-t-butyl acetate and the appropriate response in case of an emergency.

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receiving Receiving & Inspection storage Secure Storage receiving->storage weighing Weighing & Aliquoting storage->weighing dissolution Dissolution weighing->dissolution experiment Experimental Use dissolution->experiment waste_collection Waste Collection experiment->waste_collection disposal_pickup Hazardous Waste Pickup waste_collection->disposal_pickup

Figure 1: Standard operational workflow for handling Fmoc-NH-PEG4-t-butyl acetate.

emergency_response cluster_response Immediate Response cluster_medical Medical Attention spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS spill->notify remove_clothing Remove Contaminated Clothing spill->remove_clothing If skin/eye contact flush_area Flush Affected Area with Water remove_clothing->flush_area seek_medical Seek Medical Attention flush_area->seek_medical provide_sds Provide SDS (if available) to Medical Personnel seek_medical->provide_sds

Figure 2: Emergency response procedure for spills or exposure to Fmoc-NH-PEG4-t-butyl acetate.

References

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